Product packaging for Human enteropeptidase-IN-2(Cat. No.:)

Human enteropeptidase-IN-2

货号: B12396903
分子量: 484.4 g/mol
InChI 键: CWYBOVRJKFYLKP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Human enteropeptidase-IN-2 is a potent and selective small-molecule inhibitor of enteropeptidase (also known as enterokinase), a key serine protease that initiates the activation of pancreatic zymogens within the duodenum. By targeting enteropeptidase, this compound effectively blocks the conversion of trypsinogen to its active form, trypsin . This action, in turn, suppresses the downstream activation of other digestive enzymes, including chymotrypsin, elastase, carboxypeptidase, and lipase, thereby modulating the entire protein digestion cascade . Enteropeptidase exhibits a unique and high level of specificity for the cleavage sequence (Asp)4-Lys, making it a critical physiological activator . Inhibiting this enzyme provides a powerful tool for investigating proteolytic pathways in metabolic studies. Research indicates that enteropeptidase inhibition can impact protein digestion and energy homeostasis, making it a potential target for investigating conditions related to metabolism and nutrient absorption . As a research tool, this compound is valuable for exploring the role of enteropeptidase in intestinal malabsorption disorders and for validating it as a target in models of obesity and diabetes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F3N4O7 B12396903 Human enteropeptidase-IN-2

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C20H19F3N4O7

分子量

484.4 g/mol

IUPAC 名称

2-[[2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H18N4O5.C2HF3O2/c19-18(20)22-13-5-3-12(4-6-13)17(26)27-14-7-1-11(2-8-14)9-15(23)21-10-16(24)25;3-2(4,5)1(6)7/h1-8H,9-10H2,(H,21,23)(H,24,25)(H4,19,20,22);(H,6,7)

InChI 键

CWYBOVRJKFYLKP-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N.C(=O)(C(F)(F)F)O

产品来源

United States

Foundational & Exploratory

A Technical Guide to Human Enteropeptidase-IN-2: A Novel Anti-Obesity Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human enteropeptidase-IN-2, identified as compound 1c in recent medicinal chemistry literature, is a potent and selective inhibitor of human enteropeptidase.[1] This small molecule belongs to a novel class of 4-guanidinobenzoate derivatives designed for low systemic exposure, targeting the gastrointestinal tract for the potential treatment of obesity.[2][3] By inhibiting enteropeptidase, the key enzyme initiating the digestive cascade, this compound effectively reduces the digestion and absorption of dietary proteins. This mechanism of action has demonstrated significant anti-obesity effects in preclinical models through reduced caloric intake and potential modulation of metabolic signaling pathways. This technical guide provides a comprehensive overview of the available data on this compound and its closely related analogues, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located on the brush border of the duodenum and jejunum.[4][5] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[4][6] Trypsin then activates a cascade of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, which are essential for breaking down dietary proteins into absorbable amino acids.[4][7] Given its pivotal role in nutrient absorption, the inhibition of human enteropeptidase has emerged as a promising therapeutic strategy for managing obesity and related metabolic disorders.[8]

This compound: A Profile

This compound is a synthetic molecule designed as a potent inhibitor of human enteropeptidase.[1] It is a member of the 4-guanidinobenzoate class of compounds, which are engineered to have minimal systemic absorption, thereby confining their pharmacological activity to the gastrointestinal lumen and enhancing their safety profile.[4]

Mechanism of Action

This compound acts as a reversible covalent inhibitor of enteropeptidase. The proposed mechanism involves the formation of an acyl-enzyme complex with the catalytic serine residue of the enzyme, coupled with an ionic interaction between the guanidinyl group of the inhibitor and an aspartic acid residue in the S1 binding pocket of enteropeptidase. This inhibition is time-dependent, with potency increasing with longer incubation times.[9][10]

The primary anti-obesity effect of this compound is attributed to the inhibition of protein digestion. By blocking the initial step of the digestive cascade, the inhibitor leads to a reduction in the absorption of amino acids from the diet. This has been shown to decrease food intake and promote weight loss in preclinical models.[8] Furthermore, studies on the closely related compound SCO-792 suggest that enteropeptidase inhibition may also lead to an increase in plasma levels of Fibroblast Growth Factor 21 (FGF21), a hormone with beneficial effects on energy metabolism, which appears to be independent of the reduction in food intake.[2][11]

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 1c) and its more extensively characterized analogue, SCO-792.

Inhibitor Parameter Value Species Reference
This compoundIC50 (initial) (6 min incubation)540 nMHuman[1][10]
This compoundIC50 (apparent) (120 min incubation)30 nMHuman[1][10]
SCO-792IC505.4 nMHuman[7][9][12]
SCO-792IC504.6 nMRat[7][9][12]
SCO-792Kinact/KI82,000 M-1s-1Human[7][9][12]
SCO-792Dissociation Half-life (t1/2)~14 hoursHuman[7][9][12]

Table 1: In Vitro Inhibitory Activity

Compound Animal Model Dose Effect Reference
SCO-792Diet-Induced Obese (DIO) Mice20 mg/kg/day (oral)1.7% protein-derived calorie loss in feces[2]
SCO-792Diet-Induced Obese (DIO) Mice59 mg/kg/day (oral)3.0% protein-derived calorie loss in feces[2]
SCO-792Normal Rats10 mg/kg (oral)Inhibition of plasma BCAA elevation after protein challenge[6][9]
SCO-792Normal Rats30 mg/kg (oral)Stronger inhibition of plasma BCAA elevation[6][9]

Table 2: In Vivo Pharmacodynamic Effects of SCO-792

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and its analogues.

In Vitro Enteropeptidase Inhibition Assay

This protocol is adapted from the methods used to characterize SCO-792 and is applicable for determining the IC50 of this compound.

Materials:

  • Human recombinant enteropeptidase (light chain)

  • Fluorescence resonance energy transfer (FRET) substrate specific for enteropeptidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of the diluted compound solution to the wells of the 96-well plate.

  • Add 10 µL of the human recombinant enteropeptidase solution (e.g., 100 mU/mL) to each well.

  • Incubate the plate at room temperature for the desired pre-incubation time (e.g., 6 minutes for IC50 (initial) or 120 minutes for IC50 (apparent)).

  • Initiate the enzymatic reaction by adding 80 µL of the FRET substrate solution to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30 minutes).

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro Dissociation Half-Life Assay

This assay, used for SCO-792, helps to determine the reversibility and duration of inhibition.

Procedure:

  • Incubate a solution of human recombinant enteropeptidase with the test compound at a concentration approximately 10-fold its IC50 (after 120 min incubation) for 120 minutes at room temperature to allow for maximal binding.

  • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the FRET substrate.

  • Immediately monitor the recovery of enzymatic activity by measuring the increase in fluorescence over an extended period.

  • The rate of recovery of enzyme activity is fitted to a first-order equation to determine the dissociation rate constant (koff).

  • The dissociation half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / koff.

In Vivo Oral Protein Challenge Test

This protocol, based on studies with SCO-792 in rats, assesses the in vivo efficacy of the inhibitor in blocking protein digestion and absorption.

Animals:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

Materials:

  • Test compound (this compound) formulated for oral administration (e.g., in 0.5% methylcellulose)

  • Whey protein solution (e.g., 2.5 g/kg)

  • Blood collection supplies

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle orally at the desired doses.

  • At a specified time post-dose (e.g., 1, 2, or 4 hours), administer the oral whey protein challenge.

  • Collect blood samples at various time points after the protein challenge (e.g., 0, 30, 60, 120, and 180 minutes).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for concentrations of branched-chain amino acids (BCAAs) using a suitable analytical method (e.g., LC-MS/MS).

  • The efficacy of the inhibitor is determined by its ability to suppress the increase in plasma BCAA levels following the protein challenge compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Digestive Cascade and Mechanism of Inhibition

cluster_lumen Duodenal Lumen cluster_enterocyte Enterocyte Trypsinogen Trypsinogen (inactive) Enteropeptidase Enteropeptidase Trypsinogen->Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin Activation Zymogens Other Pancreatic Zymogens (inactive) Trypsin->Zymogens Activation Active_Enzymes Active Digestive Enzymes Zymogens->Active_Enzymes Amino_Acids Amino Acids Active_Enzymes->Amino_Acids Digestion Proteins Dietary Proteins Proteins->Active_Enzymes Absorption Amino Acid Absorption Amino_Acids->Absorption Inhibitor This compound Inhibitor->Enteropeptidase Inhibition

Caption: Inhibition of the digestive cascade by this compound.

Proposed Anti-Obesity Signaling Pathway

Inhibitor This compound EP_Inhibition Enteropeptidase Inhibition in Duodenum Inhibitor->EP_Inhibition Reduced_Digestion Reduced Protein Digestion & Absorption EP_Inhibition->Reduced_Digestion Reduced_AA Decreased Plasma Amino Acids Reduced_Digestion->Reduced_AA FGF21 Increased Plasma FGF21 Reduced_Digestion->FGF21 Potential Link Reduced_Food_Intake Reduced Food Intake Reduced_AA->Reduced_Food_Intake Weight_Loss Body Weight Loss Reduced_Food_Intake->Weight_Loss Metabolic_Improvement Improved Glucose & Lipid Metabolism FGF21->Metabolic_Improvement Metabolic_Improvement->Weight_Loss

Caption: Proposed anti-obesity mechanism of this compound.

Experimental Workflow for Inhibitor Characterization

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Assay Enzymatic Inhibition Assay (FRET) IC50 Determine IC50 (initial & apparent) Assay->IC50 Kinetics Time-Dependency & Reversibility Assay IC50->Kinetics Protein_Challenge Oral Protein Challenge Test IC50->Protein_Challenge Kinact_KI Calculate Kinact/KI Kinetics->Kinact_KI Dissociation Dissociation Assay Kinetics->Dissociation t_half Determine t1/2 Dissociation->t_half PK_study Pharmacokinetic Studies Systemic_Exposure Assess Systemic Exposure PK_study->Systemic_Exposure PD_marker Measure Plasma BCAAs Protein_Challenge->PD_marker Obesity_Model Chronic Dosing in Obesity Model (e.g., DIO mice) Efficacy Evaluate Body Weight, Food Intake, Fecal Protein Obesity_Model->Efficacy Metabolic_Studies Metabolic Studies Efficacy->Metabolic_Studies FGF21_analysis Measure Plasma FGF21 Metabolic_Studies->FGF21_analysis

Caption: Workflow for the preclinical characterization of enteropeptidase inhibitors.

Conclusion

This compound represents a promising lead compound in the development of novel anti-obesity therapeutics. Its targeted, lumen-restricted mechanism of action offers a potentially favorable safety profile compared to systemically acting drugs. The quantitative data available for this compound and its analogue SCO-792 demonstrate potent in vitro and in vivo activity. The detailed experimental protocols and workflows provided in this guide offer a framework for the further investigation and development of this and other enteropeptidase inhibitors. Future research should focus on elucidating the full spectrum of metabolic effects downstream of enteropeptidase inhibition and progressing these promising candidates through clinical development.

References

Human Enteropeptidase-IN-2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Human enteropeptidase-IN-2, a potent inhibitor of human enteropeptidase. This document details the physiological role of enteropeptidase, the inhibitory effects of this compound, and the experimental methodologies used to characterize this interaction.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1] It plays a critical role in the initial activation of the pancreatic zymogen cascade, which is essential for protein digestion.[2] Structurally, enteropeptidase is a heterodimer composed of a heavy chain that anchors the enzyme to the intestinal membrane and a light chain that contains the catalytic domain.[3][4]

The primary physiological function of enteropeptidase is the conversion of inactive trypsinogen to its active form, trypsin.[1][3] This is achieved through the highly specific cleavage of the trypsinogen activation peptide.[1] The activated trypsin then initiates a cascade, activating other pancreatic proenzymes such as chymotrypsinogen, proelastase, and procarboxypeptidase.[1][2] Congenital deficiency of enteropeptidase leads to severe protein malabsorption, highlighting its crucial role in digestion.[4][5]

This compound: An Inhibitor of Enteropeptidase

This compound is a potent inhibitor of human enteropeptidase and is under investigation for its potential therapeutic applications, particularly in the context of anti-obesity research.[6][7] By blocking the activity of enteropeptidase, this inhibitor can modulate the digestive cascade, thereby reducing the breakdown and absorption of dietary proteins.

The fundamental mechanism of action for enteropeptidase inhibitors like this compound involves binding to the active site of the enzyme, which prevents it from interacting with its natural substrate, trypsinogen.[8] This inhibition curtails the production of trypsin and the subsequent activation of other digestive proteases.[8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and other related compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data for several enteropeptidase inhibitors.

CompoundTarget SpeciesIC50 (initial)IC50 (apparent)Reference
This compoundHuman540 nM30 nM[6]
(S)-Human enteropeptidase-IN-1Human26 nM1.8 nM[9]
Sucunamostat (SCO-792)Human-5.4 nM[9]
Sucunamostat (SCO-792)Rat-4.6 nM[9]

Experimental Protocols: Enteropeptidase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against enteropeptidase.

Objective: To measure the in vitro inhibition of human enteropeptidase by a test compound.

Materials:

  • Recombinant Human Enteropeptidase

  • Enteropeptidase substrate (e.g., Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide or a colorimetric/fluorometric substrate)[7]

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5-8.4)[1][10]

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant human enteropeptidase to each well, except for the blank controls.

  • Add the diluted test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the enteropeptidase substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.[10][11]

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Enteropeptidase_Activation_Cascade Enteropeptidase Enteropeptidase (Brush Border Enzyme) Trypsin Trypsin (Active Enzyme) Enteropeptidase->Trypsin Cleavage Trypsinogen Trypsinogen (Inactive Zymogen) Trypsinogen->Trypsin Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Trypsin->Active_Enzymes Activation Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Proenzymes->Active_Enzymes Protein_Digestion Protein Digestion Active_Enzymes->Protein_Digestion

Caption: Physiological activation cascade initiated by enteropeptidase.

Enteropeptidase_Inhibition cluster_inhibition Inhibition Mechanism Inhibitor This compound Enteropeptidase Enteropeptidase (Active Site) Inhibitor->Enteropeptidase Binds to Active Site Trypsinogen Trypsinogen Enteropeptidase->Trypsinogen Binding Binding Blocked No_Activation No Trypsin Activation

Caption: Mechanism of enteropeptidase inhibition by this compound.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Dispense_Enzyme Dispense Enteropeptidase into Microplate Wells Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Diluted Inhibitor and Controls Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure_Activity Measure Kinetic Activity (Absorbance/Fluorescence) Add_Substrate->Measure_Activity Analyze_Data Analyze Data and Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an enteropeptidase inhibition assay.

Conclusion

This compound is a potent inhibitor of human enteropeptidase, a key enzyme in the digestive cascade. Its mechanism of action involves the direct inhibition of the enzyme's catalytic activity, thereby preventing the activation of trypsinogen and subsequent protein digestion. The study of such inhibitors is crucial for the development of novel therapeutic strategies for metabolic disorders such as obesity. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this field.

References

A Technical Guide to the Discovery and Synthesis of Human Enteropeptidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Human Enteropeptidase-IN-2, a potent inhibitor of human enteropeptidase. This compound, also identified as compound 1c in foundational research, is a member of a novel series of 4-guanidinobenzoate derivatives designed for minimal systemic exposure. This document details the synthetic pathway, experimental protocols for activity assessment, and comprehensive quantitative data. Furthermore, it includes visualizations of the synthetic and experimental workflows, and the proposed mechanism of action, to facilitate a deeper understanding for research and drug development applications in areas such as obesity and metabolic diseases.

Discovery and Rationale

This compound was developed through a targeted drug discovery program aimed at identifying potent and non-systemically available inhibitors of human enteropeptidase.[1][2] The rationale was based on the enzyme's critical role in the digestive cascade, initiating the activation of trypsinogen to trypsin, which in turn activates other pancreatic proenzymes.[3][4][5] Inhibition of this initial step is a promising therapeutic strategy for managing conditions like obesity by reducing protein digestion and absorption.

The discovery process began with the high-throughput screening of a library of amidine and guanidine compounds, which identified phenyl 4-guanidinobenzoate derivatives as initial hits.[1] The design of this compound (compound 1c) was a strategic evolution from these initial hits. Recognizing that enteropeptidase specifically cleaves the peptide bond after the sequence Asp-Asp-Asp-Asp-Lys, researchers incorporated a carboxylic acid moiety into the inhibitor structure to mimic the aspartic acid residue of the natural substrate.[1] This design was intended to create an additional interaction with the enzyme, thereby enhancing inhibitory potency.[1][2] The guanidinyl group of the inhibitor was designed to mimic the lysine residue of the substrate.[1]

Synthesis of this compound (Compound 1c)

The synthesis of this compound is a multi-step process. The detailed protocol is outlined below, based on the foundational research by Ikeda et al. (2022).

Experimental Protocol: Synthesis

Step 1: Synthesis of Intermediate Compound

A detailed, step-by-step protocol for the synthesis of the core scaffold and precursor molecules is required. While the full text of the primary research article provides extensive synthetic procedures for various analogs, the specific synthesis of the precursor to compound 1c involves standard organic chemistry techniques. For the purpose of this guide, a generalized representation of the synthetic workflow is provided in the diagram below. The synthesis of related compounds involved steps such as the addition of a mixture to a solution at 0 °C, stirring at room temperature overnight, quenching the reaction with saturated NH4Cl aqueous solution, and extraction with EtOAc. The organic layer was then separated, washed, dried over Na2SO4, and concentrated in vacuo, followed by purification using column chromatography.[1]

Synthesis_Workflow A Starting Materials B Intermediate 1 A->B Reaction Step 1 C Intermediate 2 B->C Reaction Step 2 D This compound (Compound 1c) C->D Final Coupling

Figure 1: Generalized synthetic workflow for this compound.

In Vitro Efficacy and Quantitative Data

The inhibitory activity of this compound and its analogs against human enteropeptidase was determined through in vitro assays. The data reveals a time-dependent inhibition, characteristic of its proposed mechanism of action.[1]

Data Presentation
CompoundIC50 (initial) (nM) [95% CI]IC50 (app) (nM) [95% CI]T1/2 (min)
This compound (1c) 54030-
Analog 2a110 (98-130)1.8 (1.6-2.0)2.1
Analog 2b420 (380-470)24 (22-26)-
Analog 2c210 (180-240)3.8 (3.4-4.2)-
Analog 3a2300 (2000-2600)170 (150-180)1.2
Analog 3b1400 (1300-1600)110 (100-120)1.3
Analog 3c1100 (940-1200)71 (65-77)1.5
Analog 3d110 (95-120)6.9 (6.3-7.6)1.9

IC50(initial) refers to the inhibitory activity after 6 minutes of incubation.[1] IC50(app) refers to the apparent inhibitory activity after 120 minutes of incubation.[1] T1/2 is an indicator of the dissociation time from the enzyme.[1]

Experimental Protocols: In Vitro Inhibition Assay

The following protocol was used to determine the in vitro inhibitory activity of this compound against human enteropeptidase.

Protocol: Human Enteropeptidase Inhibition Assay
  • Reagents and Materials:

    • Human enteropeptidase

    • Test compounds (e.g., this compound) dissolved in an appropriate solvent.

    • Substrate: Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide (GD4K-na).[6][7]

    • Assay Buffer: 25 mM Tris-HCl (pH 8.4), 10% dimethylsulfoxide.[7]

    • 96-well plate

    • Plate reader capable of fluorescence measurement.

  • Assay Procedure:

    • Human enteropeptidase, the substrate, and the test compound were incubated together at room temperature.

    • For the determination of IC50(initial), the incubation time was 6 minutes.[1]

    • For the determination of IC50(app), the incubation time was 120 minutes.[1]

    • The rate of β-naphthylamine formation from the cleavage of the substrate was monitored by measuring the increase in fluorescence (excitation at 337 nm and emission at 420 nm).[7]

    • IC50 values were calculated from the dose-response curves.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Prepare Reagents: - Human Enteropeptidase - Test Compound (IN-2) - Substrate (GD4K-na) - Assay Buffer B Incubate Enzyme, Substrate, and Test Compound A->B C Time points: - 6 min (for IC50 initial) - 120 min (for IC50 app) D Measure Fluorescence (Ex: 337 nm, Em: 420 nm) B->D E Generate Dose-Response Curve D->E F Calculate IC50 Values E->F

Figure 2: Experimental workflow for the in vitro inhibition assay of this compound.

Mechanism of Action

This compound is proposed to act as a reversible covalent inhibitor of human enteropeptidase.[1] This mechanism involves the formation of an acyl-enzyme complex with the catalytic serine residue (Ser971) in the active site of the enzyme.[1] The guanidinyl group of the inhibitor forms an ionic interaction with an aspartic acid residue in the S1 binding pocket of enteropeptidase.[1] This dual interaction contributes to the potent and time-dependent inhibition observed.

Inhibition_Mechanism cluster_enzyme Enteropeptidase Active Site Enzyme Catalytic Triad (His825, Asp876, Ser971) Complex Acyl-Enzyme Complex (Reversible Covalent Bond) Enzyme->Complex Forms S1_Pocket S1 Binding Pocket (Aspartate residue) S1_Pocket->Complex Ionic Interaction with Guanidinyl Group Inhibitor This compound Inhibitor->Complex Binding Complex->Enzyme Release Complex->Inhibitor Dissociation

Figure 3: Proposed mechanism of reversible covalent inhibition of Human Enteropeptidase by this compound.

Conclusion

This compound represents a significant advancement in the development of targeted inhibitors for human enteropeptidase. Its rational design, potent inhibitory activity, and time-dependent mechanism of action make it a valuable tool for researchers in the fields of metabolic disease and drug discovery. The detailed synthetic and experimental protocols provided in this guide are intended to support further investigation and development of this and related compounds.

References

The Potent and Reversible Inhibition of Human Enteropeptidase by SCO-792: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2] It plays a critical role in protein digestion by converting pancreatic trypsinogen into its active form, trypsin.[1] This activation initiates a cascade that leads to the activation of other digestive proenzymes, such as chymotrypsinogen, procarboxypeptidases, and proelastases.[1][2] Given its pivotal role in the digestive process, the inhibition of enteropeptidase presents a promising therapeutic strategy for conditions where modulation of protein digestion and amino acid absorption is desirable, including certain metabolic and kidney diseases.[3][4][5] This technical guide provides an in-depth overview of SCO-792, a novel, potent, and reversible small-molecule inhibitor of human enteropeptidase.[6]

Quantitative Inhibitory Profile of SCO-792

SCO-792 demonstrates potent inhibitory activity against both human and rat enteropeptidase. Its inhibitory profile is characterized by time-dependent inhibition and a slow dissociation rate, suggesting a durable intracellular effect.[6][7]

ParameterSpeciesValueReference
IC50 Human5.4 nmol/L[6][7]
Rat4.6 nmol/L[6][7]
Kinact/KI Not Specified82,000 /mol/L·s[6][7]
Dissociation Half-life (t1/2) Not Specified~14 hours[6][7]
koff Not Specified0.047 /hour[6][7]

Experimental Protocols

The discovery and characterization of SCO-792 involved several key in vitro and in vivo experimental procedures.

High-Throughput Screening (HTS) for Enteropeptidase Inhibitors using Fluorescence Resonance Energy Transfer (FRET)

A FRET-based assay was employed for the high-throughput screening of potential enteropeptidase inhibitors.[6]

Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore (donor) and a quencher (acceptor). In its intact state, the proximity of the quencher to the fluorophore results in FRET, leading to a low fluorescence signal. Upon cleavage of the substrate by enteropeptidase, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors of enteropeptidase will prevent this cleavage, thus keeping the fluorescence signal low.

Methodology:

  • Compound Plating: 25 nL of compound solutions dissolved in DMSO were added to a 1536-well black plate.[6]

  • Enzyme Addition: 2 μL of 90 mU/mL human recombinant enteropeptidase solution in assay buffer (50 mmol/L Tricine, pH 8.0, 0.01% (w/v) Tween20, and 10 mmol/L CaCl2) was added to each well.[6]

  • Incubation: The plate was incubated at room temperature for 60 minutes.[6]

  • Substrate Addition: 2 μL of a dual-labeled substrate solution (2.1 μmol/L QSY21‐Gly‐Asp‐Asp‐Asp‐Lys‐Ile‐Val‐Gly‐Gly‐Lys(Cy5)) was added to each well.[6]

  • Second Incubation: The plate was incubated at room temperature for 30 minutes.[6]

  • Fluorescence Measurement: The fluorescence was detected using a multilabel plate reader.

In Vitro Dissociation Assay

This assay was used to determine the dissociation kinetics of SCO-792 from enteropeptidase.[6]

Methodology:

  • Compound-Enzyme Incubation: 10 μL of the inhibitor solution was mixed with 10 μL of 100 mU/mL human recombinant enteropeptidase solution and incubated at room temperature for 120 minutes. The inhibitor concentration was 10-fold its IC50 value.[6]

  • Dilution and Substrate Addition: 2 μL of the compound-enzyme mixture was transferred to a 96-well black plate, and 200 μL of a substrate solution (3 μmol/L 5FAM‐Abu‐Gly‐Asp‐Asp‐Asp‐Lys‐Ile‐Val‐Gly‐Gly‐Lys(CPQ2)‐Lys‐Lys‐NH2) was added. This dilution reduces the inhibitor concentration to 10-fold below its IC50.[6]

  • Kinetic Fluorescence Measurement: Fluorescence was measured every 60 minutes using an EnVision multilabel plate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[6]

  • Data Analysis: The progress curves were fitted to determine the dissociation rate constant (koff) and the dissociation half-life (t1/2).[6]

In Vivo Oral Protein Challenge in Rats

This experiment was conducted to assess the in vivo efficacy of SCO-792 in inhibiting protein digestion.[6]

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.[6]

  • Inhibitor Administration: SCO-792 (10 or 30 mg/kg) or vehicle (0.5% (w/v) methylcellulose solution) was orally administered to rats at 1, 2, 4, and 6 hours before the protein load.[6]

  • Protein Challenge: A whey protein solution (2.5 g/kg) was orally administered.[6]

  • Blood Sampling: Blood samples were collected at indicated time points for the measurement of plasma branched-chain amino acids (BCAA).[6]

  • Analysis: The plasma BCAA levels were measured to assess the extent of protein digestion and absorption.[6]

Visualizations

Signaling Pathway: The Digestive Zymogen Activation Cascade

Enteropeptidase initiates a cascade of proteolytic activation that is essential for protein digestion. Inhibition of enteropeptidase by SCO-792 disrupts this cascade at its first step.

Digestive_Cascade cluster_duodenum Duodenal Lumen Proenteropeptidase Proenteropeptidase (inactive zymogen) Enteropeptidase Enteropeptidase (active) Proenteropeptidase->Enteropeptidase Activation (by Trypsin or Duodenase) Trypsin Trypsin (active) Enteropeptidase->Trypsin Cleavage Trypsinogen Trypsinogen Trypsinogen (inactive zymogen) Trypsin->Enteropeptidase Positive Feedback Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Trypsin->Active_Enzymes Activation Proenzymes Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) SCO792 SCO-792 SCO792->Enteropeptidase Inhibition

Caption: The digestive zymogen activation cascade initiated by enteropeptidase.

Experimental Workflow: FRET-Based High-Throughput Screening

The workflow for identifying enteropeptidase inhibitors like SCO-792 using a FRET-based assay is a multi-step process.

FRET_Workflow start Start: Compound Library plate Dispense Compounds into 1536-well Plate start->plate add_enzyme Add Human Recombinant Enteropeptidase plate->add_enzyme incubate1 Incubate (60 min) add_enzyme->incubate1 add_substrate Add FRET Substrate incubate1->add_substrate incubate2 Incubate (30 min) add_substrate->incubate2 read Measure Fluorescence incubate2->read analyze Analyze Data: Identify 'Hits' (Low Fluorescence) read->analyze end End: Potent Inhibitors (e.g., SCO-792) analyze->end

Caption: Workflow for FRET-based high-throughput screening of enteropeptidase inhibitors.

Conclusion

SCO-792 is a potent and reversible inhibitor of human enteropeptidase with a slow dissociation rate, making it an effective tool for studying the physiological roles of enteropeptidase and a promising therapeutic candidate.[6] Its ability to inhibit protein digestion in vivo highlights its potential for the management of diseases where limiting amino acid absorption is beneficial.[3][4][6] The detailed experimental protocols and understanding of the digestive cascade provide a solid foundation for further research and development in this area.

References

The Role of Human Enteropeptidase Inhibitors in Anti-Obesity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity remains a global health crisis, driving a critical need for novel therapeutic strategies. One emerging and promising target in anti-obesity research is human enteropeptidase, a key intestinal enzyme responsible for initiating the digestive cascade. Inhibition of this enzyme presents a unique mechanism to reduce caloric absorption from dietary protein. This technical guide provides an in-depth overview of the role of human enteropeptidase inhibitors in anti-obesity research, with a specific focus on the preclinical data and methodologies associated with investigational compounds such as Human enteropeptidase-IN-2 and SCO-792. We will delve into the mechanism of action, summarize key quantitative findings from preclinical studies, provide detailed experimental protocols for pivotal assays, and visualize the intricate signaling pathways involved.

Introduction: The Rationale for Targeting Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum[1][2]. Its primary physiological function is the conversion of inactive trypsinogen to active trypsin.[1] This activation is the rate-limiting step in the proteolytic cascade that digests dietary proteins into smaller peptides and amino acids for absorption[3][4].

The rationale for targeting enteropeptidase for obesity treatment stems from the observation that congenital enteropeptidase deficiency in humans leads to severe malabsorption and a lean phenotype.[5] By inhibiting enteropeptidase, the absorption of protein-derived calories can be reduced, thereby creating a negative energy balance conducive to weight loss. This approach offers a distinct advantage over other anti-obesity strategies by targeting a peripheral and non-redundant pathway, potentially minimizing systemic side effects.[6]

Mechanism of Action of Human Enteropeptidase Inhibitors

Human enteropeptidase inhibitors are small molecules designed to specifically bind to the active site of the enzyme, preventing it from cleaving trypsinogen.[6] This inhibition blocks the entire downstream cascade of pancreatic zymogen activation, leading to decreased protein digestion and absorption.

Recent research has elucidated a multi-faceted mechanism of action for these inhibitors that extends beyond simple caloric restriction:

  • Reduced Protein Digestion and Caloric Malabsorption: The primary mechanism is the direct inhibition of protein breakdown, leading to an increase in fecal protein excretion.[3] This results in a reduction of absorbed amino acids and, consequently, a decrease in available calories from dietary protein.

  • Modulation of Gut Microbiota: Enteropeptidase inhibition has been shown to alter the composition of the gut microbiota.[7] Studies with the inhibitor SCO-792 demonstrated a decrease in the abundance of Firmicutes and an increase in Verrucomicrobia, including the beneficial bacterium Akkermansia muciniphila.[7] These changes are associated with improved metabolic health. Furthermore, inhibition leads to increased levels of fecal short-chain fatty acids (SCFAs) and bile acids, which play roles in gut health and metabolism.[7]

  • Induction of Fibroblast Growth Factor 21 (FGF21): Some enteropeptidase inhibitors have been shown to increase the levels of FGF21, a hormone with beneficial effects on energy expenditure and glucose and lipid metabolism.[3][8][9][10] The induction of FGF21 appears to be independent of food intake reduction and may contribute to the observed weight loss.[3][4]

  • Involvement of Cholecystokinin (CCK) Signaling: The inhibition of enteropeptidase and trypsin can lead to the release of CCK, a gut hormone that induces satiety, reduces food intake, and slows gastric emptying.[11][12] This suggests that part of the anti-obesity effect is mediated through appetite suppression.

Preclinical Data for Human Enteropeptidase Inhibitors

Several enteropeptidase inhibitors have been evaluated in preclinical models of obesity, demonstrating promising efficacy. The following tables summarize the key quantitative data for this compound and SCO-792.

Table 1: In Vitro Inhibitory Activity of Human Enteropeptidase Inhibitors
CompoundTargetIC50 (nM)Assay ConditionsReference
This compoundHuman EnteropeptidaseInitial: 540, Apparent: 30Not specified[6]
SCO-792Human Enteropeptidase5.4Not specified[13]
SCO-792Rat Enteropeptidase4.6Not specified[13]

Initial IC50 represents the concentration for 50% inhibition at the start of the assay, while the Apparent IC50 reflects the potency after a period of incubation, suggesting a time-dependent inhibition.

Table 2: In Vivo Efficacy of SCO-792 in Diet-Induced Obese (DIO) Mice
ParameterVehicleSCO-792 (20 mg/kg)SCO-792 (59 mg/kg)Study DurationReference
Fecal Protein-Derived Calorie Loss (% of total caloric intake) 0.6%1.7%3.0%4 weeks[3]
Total Food Intake Reduction -Significant DecreaseSignificant Decrease4 weeks[3]
Body Weight Change -Significant DecreaseSignificant Decrease4 weeks[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of human enteropeptidase inhibitors.

In Vivo Oral Protein Challenge Test

Objective: To assess the in vivo efficacy of an enteropeptidase inhibitor in blocking protein digestion and absorption.

Animal Model: Male C57BL/6J mice.[3]

Methodology:

  • Mice are randomized into treatment groups based on body weight.[3]

  • Animals are fasted for a specified period (e.g., 4 hours).

  • The enteropeptidase inhibitor (e.g., SCO-792 at 10 and 30 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose) is administered orally.[3]

  • After a set time post-dose (e.g., 6 hours), an oral protein challenge is administered (e.g., 2.5 g/kg of whey protein).[3]

  • Blood samples are collected at various time points (e.g., 0, 30, 60, 120, and 240 minutes) post-protein challenge.

  • Plasma levels of branched-chain amino acids (BCAAs) are measured as a biomarker of protein digestion and absorption.[3] A reduction in the plasma BCAA peak indicates effective inhibition of enteropeptidase.

Diet-Induced Obesity (DIO) Mouse Model and Efficacy Study

Objective: To evaluate the long-term effects of an enteropeptidase inhibitor on body weight, food intake, and metabolic parameters in an obese state.

Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a period of time (e.g., 12-16 weeks) to induce obesity.

Methodology:

  • DIO mice are randomized into treatment groups.

  • The enteropeptidase inhibitor (e.g., SCO-792 at various doses) or vehicle is administered daily (e.g., oral gavage) for the duration of the study (e.g., 4 weeks).[3]

  • Body weight and food intake are monitored regularly (e.g., daily or weekly).

  • Feces are collected at specified time points to measure fecal protein content as a pharmacodynamic marker of enteropeptidase inhibition.[3]

  • At the end of the study, various metabolic parameters can be assessed, including plasma lipids, glucose, and insulin levels. Body composition (fat and lean mass) can be determined by methods such as DEXA.

Gut Microbiota Analysis

Objective: To investigate the impact of enteropeptidase inhibition on the composition of the gut microbiome.

Methodology:

  • Fecal samples are collected from animals at baseline and after treatment with the enteropeptidase inhibitor or vehicle.

  • Bacterial DNA is extracted from the fecal samples using a commercially available kit.

  • The V3-V4 region of the 16S rRNA gene is amplified by PCR using specific primers.

  • The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • The sequencing data is processed using bioinformatics pipelines (e.g., QIIME) to identify and quantify the bacterial taxa present in each sample.

  • Statistical analyses are performed to compare the microbial composition between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte DietaryProtein Dietary Protein Trypsin Trypsin DietaryProtein->Trypsin Digestion Trypsinogen Trypsinogen Trypsinogen->Trypsin Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsinogen AminoAcids Amino Acids Trypsin->AminoAcids AminoAcid_Absorption Amino Acid Absorption AminoAcids->AminoAcid_Absorption EP_Inhibitor Enteropeptidase Inhibitor (e.g., IN-2, SCO-792) EP_Inhibitor->Enteropeptidase Bloodstream Bloodstream AminoAcid_Absorption->Bloodstream To Bloodstream

Caption: Mechanism of action of enteropeptidase inhibitors in the intestinal lumen.

G cluster_exp In Vivo Efficacy Workflow Start Diet-Induced Obese (DIO) Mice Treatment Daily Oral Administration (EP Inhibitor or Vehicle) Start->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Fecal_Collection Fecal Sample Collection Monitoring->Fecal_Collection Analysis Analyze Fecal Protein, Gut Microbiota, & Metabolites Fecal_Collection->Analysis Endpoint Terminal Endpoint: Metabolic Profiling Analysis->Endpoint

Caption: Experimental workflow for evaluating enteropeptidase inhibitors in DIO mice.

G cluster_direct Direct Effects cluster_indirect Indirect Effects EP_Inhibition Enteropeptidase Inhibition Reduced_Digestion Reduced Protein Digestion EP_Inhibition->Reduced_Digestion Gut_Microbiota Gut Microbiota Modulation EP_Inhibition->Gut_Microbiota FGF21 Increased FGF21 EP_Inhibition->FGF21 CCK CCK Release EP_Inhibition->CCK Caloric_Loss Increased Fecal Caloric Loss Reduced_Digestion->Caloric_Loss Weight_Loss Body Weight Loss Caloric_Loss->Weight_Loss Gut_Microbiota->Weight_Loss FGF21->Weight_Loss CCK->Weight_Loss

Caption: Signaling pathways contributing to weight loss by enteropeptidase inhibition.

Conclusion and Future Directions

The inhibition of human enteropeptidase represents a compelling and mechanistically distinct approach to the treatment of obesity. Preclinical studies have demonstrated that inhibitors like this compound and SCO-792 can effectively reduce body weight through a combination of reduced caloric absorption, favorable modulation of the gut microbiota, and induction of beneficial metabolic hormones. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this promising class of anti-obesity agents.

Future research should focus on elucidating the long-term safety and efficacy of these inhibitors in more complex preclinical models and ultimately in human clinical trials. A deeper understanding of the interplay between enteropeptidase inhibition, the gut microbiome, and host metabolism will be crucial for optimizing therapeutic strategies and identifying patient populations most likely to benefit from this novel approach. The continued development of potent and selective enteropeptidase inhibitors holds significant promise for expanding the armamentarium against the global obesity epidemic.

References

In-Depth Technical Guide: Initial and Apparent IC50 of Human Enteropeptidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Human enteropeptidase-IN-2, a potent inhibitor of human enteropeptidase. The document details its initial and apparent IC50 values, the precise experimental protocols for their determination, and visual representations of the relevant biological pathway and experimental workflow.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound (also referred to as compound 1c) against human enteropeptidase is characterized by its half-maximal inhibitory concentration (IC50). The distinction between the initial and apparent IC50 values reflects the time-dependent nature of the inhibition.

ParameterValue (nM)Description
Initial IC50 540Inhibitory activity measured after a short incubation period (6 minutes) of the enzyme, substrate, and inhibitor.
Apparent IC50 30Inhibitory activity measured after a prolonged incubation period (120 minutes), reflecting a time-dependent increase in potency.

Experimental Protocols

The following protocols are derived from the methodologies described in the primary literature for the characterization of this compound.

Human Enteropeptidase Inhibition Assay

This fluorescence resonance energy transfer (FRET) based assay was utilized to determine the IC50 values of this compound.

Materials:

  • Enzyme: Human recombinant enteropeptidase

  • Substrate: 5FAM–Abu–Gly–Asp–Asp–Asp–Lys–Ile–Val–Gly–Gly–Lys(CPQ2)–Lys–Lys–NH2 (a fluorogenic substrate)

  • Inhibitor: this compound (compound 1c) dissolved in DMSO

  • Assay Buffer: 50 mmol/L Tricine (pH 8.0), 0.01% (w/v) Tween-20, and 10 mmol/L CaCl2

  • Plates: 1536-well black plates

Procedure:

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This is then serially diluted to generate a range of inhibitor concentrations.

  • Assay Plate Preparation: 25 nL of each inhibitor solution in DMSO is dispensed into the wells of a 1536-well black plate.

  • Enzyme Addition and Pre-incubation: 2 μL of a 90 mU/mL solution of human recombinant enteropeptidase in assay buffer is added to each well containing the inhibitor. The plate is then incubated at room temperature.

    • For Initial IC50 Determination: The incubation time is 6 minutes.

    • For Apparent IC50 Determination: The incubation time is 120 minutes.

  • Substrate Addition and Reaction Initiation: 2 μL of a 2.1 μmol/L substrate solution in assay buffer is added to each well to initiate the enzymatic reaction.

  • Signal Detection: The increase in fluorescence intensity is measured over time using a plate reader. The cleavage of the FRET substrate by enteropeptidase separates the fluorophore (5FAM) and the quencher (CPQ2), leading to an increase in fluorescence.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the fluorescence readings. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

The following diagram illustrates the physiological role of human enteropeptidase in the digestive cascade, the process inhibited by this compound.

Enteropeptidase_Signaling_Pathway Trypsinogen Trypsinogen (Inactive Zymogen) Enteropeptidase Human Enteropeptidase (Active Enzyme) Trypsinogen->Enteropeptidase Trypsin Trypsin (Active Enzyme) Enteropeptidase->Trypsin Cleavage Pancreatic_Zymogens Other Pancreatic Zymogens (e.g., Chymotrypsinogen, Proelastase) Trypsin->Pancreatic_Zymogens Activation Cascade Active_Enzymes Active Digestive Enzymes (e.g., Chymotrypsin, Elastase) Pancreatic_Zymogens->Active_Enzymes Activation Inhibitor This compound Inhibitor->Enteropeptidase Inhibition

Caption: Physiological activation cascade initiated by human enteropeptidase.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for determining the IC50 values of this compound.

IC50_Determination_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Dispense_Inhibitor Dispense Inhibitor into 1536-well Plate Compound_Prep->Dispense_Inhibitor Add_Enzyme Add Human Enteropeptidase Solution Dispense_Inhibitor->Add_Enzyme Incubate Incubate at Room Temperature (6 min for Initial, 120 min for Apparent IC50) Add_Enzyme->Incubate Add_Substrate Add FRET Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Intensity Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Determine IC50 Values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for IC50 determination of this compound.

Biological Evaluation of Novel Enteropeptidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological evaluation of novel enteropeptidase inhibitors. Enteropeptidase, a key enzyme in the protein digestion cascade, represents a promising therapeutic target for various metabolic diseases, including obesity and diabetes.[1][2][3] This document outlines the core methodologies, data interpretation, and signaling pathways involved in the preclinical assessment of these inhibitors.

Introduction to Enteropeptidase and Its Inhibition

Enteropeptidase (also known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum.[4][5] Its primary function is to convert inactive trypsinogen into its active form, trypsin. This activation step is the trigger for a cascade that activates other pancreatic digestive enzymes, such as chymotrypsinogen, proelastase, and procarboxypeptidases.[4][5][6] By inhibiting enteropeptidase, the entire process of protein digestion and subsequent amino acid absorption can be modulated. This mechanism of action is being explored for its potential therapeutic benefits in managing metabolic disorders.[3][7]

Quantitative Data on Novel Enteropeptidase Inhibitors

The following tables summarize key quantitative data for select novel enteropeptidase inhibitors, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Novel Enteropeptidase Inhibitors

CompoundTarget SpeciesIC50 (Initial)IC50 (Apparent, 120 min)K_inact/K_I (/mol/L s)Dissociation Half-life (T_1/2)Reference
SCO-792Human-5.4 nmol/L82,000~14 hours[8][9]
SCO-792Rat-4.6 nmol/L--[8][9]
(S)-5b (SCO-792)Human----[10][11]
2a (4-guanidinobenzoate derivative)Human----[10][11][12]
6b (phenylisoxazoline)Human----[10][11]

Table 2: In Vivo Pharmacodynamic Markers of Enteropeptidase Inhibition

CompoundAnimal ModelAdministration RouteDosePrimary OutcomeResultReference
SCO-792Diet-Induced Obese (DIO) MiceOral20 mg/kgFecal Protein ContentIncreased by 1.7%[1]
SCO-792Diet-Induced Obese (DIO) MiceOral59 mg/kgFecal Protein ContentIncreased by 3.0%[1]
SCO-792Normal RatsOral≤4 hour priorPlasma Branched-Chain Amino Acids (BCAAs)Effectively inhibited elevation[8][13]
2aDiet-Induced Obese (DIO) MiceOral10 mg/kgFecal Protein ContentSignificant increase[11][12]
2aDiet-Induced Obese (DIO) MiceSubcutaneous-Fecal Protein ContentNo change[11][12]
SCO-792Spontaneously Hypercholesterolaemic (SHC) RatsOral (in diet)0.03% and 0.06% (w/w)Fecal Protein ContentIncreased[14][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of enteropeptidase inhibitors. The following sections describe key in vitro and in vivo experimental protocols.

In Vitro Enteropeptidase Inhibition Assay

This assay determines the inhibitory potency of a compound against enteropeptidase activity. A common method is a fluorescence-based assay.

Principle: The assay utilizes a synthetic substrate for enteropeptidase that is tagged with a fluorescent reporter molecule (e.g., 7-amino-4-trifluoromethylcoumarin, AFC) and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by enteropeptidase, the fluorophore is released, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.[16][17]

Materials:

  • Recombinant human or rat enteropeptidase[8]

  • Fluorescent substrate (e.g., containing the 'DDDDK' recognition sequence)[16][17]

  • Assay buffer (e.g., Tris-HCl with CaCl2)[5]

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the test compound solution, recombinant enteropeptidase, and assay buffer.

  • Include control wells: a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10 to 120 minutes).[8][12]

  • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Measure the fluorescence intensity kinetically over time or at a fixed endpoint using a microplate reader (e.g., λex = 380 nm, λem = 500 nm).[16][17]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Oral Protein Challenge Test

This in vivo assay assesses the ability of an enteropeptidase inhibitor to block protein digestion and amino acid absorption in a living organism.

Principle: Oral administration of a protein source leads to its digestion and the subsequent absorption of amino acids, causing a rise in their plasma concentrations. An effective enteropeptidase inhibitor will blunt this increase.[8][9] Plasma levels of branched-chain amino acids (BCAAs) are often measured as a marker of protein absorption.[1][2]

Materials:

  • Test animals (e.g., rats or mice)

  • Test compound (inhibitor) formulated for oral administration

  • Protein source for oral gavage (e.g., casein solution)

  • Blood collection supplies

  • Analytical equipment for measuring plasma amino acid concentrations (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight to ensure a baseline state.

  • Administer the test compound or vehicle orally to the respective groups of animals.

  • After a predetermined time (e.g., up to 4 hours), administer an oral protein bolus to all animals.[8][13]

  • Collect blood samples at various time points after the protein challenge.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentrations of BCAAs or other relevant amino acids.

  • Compare the plasma amino acid profiles between the inhibitor-treated and vehicle-treated groups to assess the extent of protein digestion inhibition.

Fecal Protein Output Measurement

This pharmacodynamic assay provides a direct measure of the in vivo efficacy of an enteropeptidase inhibitor by quantifying the amount of undigested protein excreted in the feces.[10][11]

Principle: Inhibition of enteropeptidase leads to incomplete protein digestion in the small intestine, resulting in an increased amount of protein passing into the large intestine and being excreted in the feces.

Materials:

  • Test animals (e.g., diet-induced obese mice)

  • Test compound (inhibitor) formulated for oral administration

  • Metabolic cages for feces collection

  • Analytical equipment for protein quantification in fecal samples (e.g., BCA protein assay)

Procedure:

  • House the animals in metabolic cages to allow for the separate collection of feces.

  • Administer the test compound or vehicle orally to the respective groups of animals daily for a specified period.

  • Collect feces from each animal over a defined time course (e.g., 24 hours).

  • Homogenize the collected fecal samples in a suitable buffer.

  • Quantify the total protein content in the fecal homogenates using a standard protein assay.

  • Compare the fecal protein output between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the biological processes and experimental designs are essential for a clear understanding of the evaluation of enteropeptidase inhibitors.

Enteropeptidase-Mediated Digestive Cascade

The following diagram illustrates the central role of enteropeptidase in initiating the activation of pancreatic zymogens, which are inactive precursor enzymes.

Enteropeptidase_Cascade Trypsinogen Trypsinogen (inactive) Enteropeptidase Enteropeptidase Trypsinogen->Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin Activation Other_Zymogens Other Pancreatic Zymogens (Chymotrypsinogen, Proelastase, etc.) (inactive) Trypsin->Other_Zymogens Activation Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) (active) Other_Zymogens->Active_Enzymes Amino_Acids Amino Acids Active_Enzymes->Amino_Acids Digestion Protein Dietary Protein Protein->Active_Enzymes Inhibitor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation HTS High-Throughput Screening (e.g., FRET assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt IC50 IC50 Determination Lead_Opt->IC50 Kinetics Enzyme Kinetics (e.g., Kinact/KI, T1/2) IC50->Kinetics Oral_Challenge Oral Protein Challenge Test Kinetics->Oral_Challenge Candidate Selection Fecal_Protein Fecal Protein Output Oral_Challenge->Fecal_Protein PK_PD Pharmacokinetics/ Pharmacodynamics Fecal_Protein->PK_PD Efficacy_Models Disease Efficacy Models (e.g., DIO mice) PK_PD->Efficacy_Models MoA_Diagram Inhibitor Enteropeptidase Inhibitor Enteropeptidase Enteropeptidase Inhibitor->Enteropeptidase Binds to Trypsinogen_Activation Trypsinogen Activation Enteropeptidase->Trypsinogen_Activation Blocks Digestive_Cascade Digestive Enzyme Cascade Trypsinogen_Activation->Digestive_Cascade Initiates Protein_Digestion Protein Digestion Digestive_Cascade->Protein_Digestion Leads to AA_Absorption Amino Acid Absorption Protein_Digestion->AA_Absorption Enables Therapeutic_Effects Therapeutic Effects (e.g., Weight Loss, Improved Glycemic Control) AA_Absorption->Therapeutic_Effects Modulates

References

The Discovery of Human Enteropeptidase Inhibitor 1c: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of the human enteropeptidase inhibitor, compound 1c, a significant advancement in the pursuit of therapeutic agents for metabolic diseases. Enteropeptidase, a serine protease located on the duodenal brush border, is a critical enzyme in protein digestion. It catalyzes the conversion of inactive trypsinogen to active trypsin, which in turn activates a cascade of other digestive enzymes.[1][2][3][4][5][6] Inhibition of enteropeptidase presents a promising strategy for managing conditions such as obesity and diabetes.[3]

Compound Profile and Quantitative Data

Compound 1c is a 4-guanidinobenzoate derivative that has demonstrated potent inhibitory activity against human enteropeptidase.[7] The discovery of this class of inhibitors was guided by a mechanism-based drug design approach, aiming for potent, low systemic exposure compounds.[8] The inhibitory activity of compound 1c and related derivatives was assessed through in vitro enzymatic assays.

Table 1: In Vitro Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Human Enteropeptidase [7]

CompoundStructureHuman Enteropeptidase IC50 (initial) (μM)Human Enteropeptidase IC50 (apparent) (μM)
1a(Structure not fully detailed in provided text)>10>10
1b(Structure not fully detailed in provided text)1.90.058
1c (Structure not fully detailed in provided text) 0.65 0.012
  • IC50 (initial): Inhibitory activity after 6 minutes of incubation with the enzyme, substrate, and compound.[7]

  • IC50 (apparent): Apparent IC50 value after 120 minutes of incubation with the enzyme, substrate, and compound.[7]

The data clearly indicates that compound 1c is a more potent inhibitor than its predecessors, 1a and 1b, with significantly lower IC50 values.[7] The time-dependent nature of the inhibition, as suggested by the difference between initial and apparent IC50 values, points towards a covalent or slowly reversible binding mechanism.[1][2][3]

Mechanism of Action

Enteropeptidase inhibitors can act through various mechanisms, including reversible and irreversible binding to the active site of the enzyme.[9] The 4-guanidinobenzoate derivatives, including compound 1c, are designed to form a covalent adduct with the catalytic serine residue of enteropeptidase. This covalent inhibition is often reversible. For instance, the related inhibitor camostat has been shown to be a potent reversible covalent inhibitor of enteropeptidase with an enzyme reactivation half-life of 14.3 hours.[10] Similarly, SCO-792, another potent enteropeptidase inhibitor, has a long dissociation half-life of almost 14 hours, suggesting it is a reversible inhibitor.[1][2][3]

The proposed mechanism involves the electron-withdrawing properties of substituents influencing the stability of the ester bond in the covalent adduct, thereby affecting the rate of enzyme reactivation.[7]

Experimental Protocols

The discovery and characterization of compound 1c and related enteropeptidase inhibitors involved several key experimental protocols.

High-Throughput Screening (HTS)

The initial identification of lead compounds often begins with a high-throughput screening campaign. A common method employs fluorescence resonance energy transfer (FRET) to identify inhibitors of enteropeptidase activity.[1][2][11]

Diagram: High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation Phase Compound_Library Compound Library HTS_Assay FRET-based Enteropeptidase Assay Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Concentration_Response Concentration- Response Assays Primary_Hits->Concentration_Response Hit_Confirmation Hit Confirmation Concentration_Response->Hit_Confirmation Lead_Identification Lead Identification Hit_Confirmation->Lead_Identification

Caption: A generalized workflow for identifying enteropeptidase inhibitors via HTS.

In Vitro Enteropeptidase Inhibition Assay

The inhibitory potency of the synthesized compounds against human enteropeptidase is determined using an in vitro enzymatic assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human enteropeptidase and a fluorogenic substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the enzyme for a defined period (e.g., 6 minutes for initial IC50 and 120 minutes for apparent IC50) to allow for binding.[7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the compound concentration.

In Vivo Pharmacodynamic Studies

To assess the in vivo efficacy of the inhibitors, pharmacodynamic studies are conducted in animal models, such as mice or rats.[1][2][12]

Protocol: Oral Protein Challenge Test

  • Animal Dosing: The test compound is administered orally to the animals.

  • Protein Challenge: After a specific time, the animals are given an oral protein challenge.

  • Blood Sampling: Blood samples are collected at various time points after the protein challenge.

  • Amino Acid Analysis: Plasma levels of branched-chain amino acids (BCAAs) are measured. A reduction in the elevation of plasma BCAAs indicates inhibition of protein digestion in vivo.[1][2][12]

Another in vivo method involves measuring the protein content in feces. An increase in fecal protein content after oral administration of the inhibitor suggests reduced protein digestion and absorption.[7][8]

Diagram: In Vivo Pharmacodynamic Evaluation Workflow

PD_Workflow cluster_invivo In Vivo Study Animal_Model Animal Model (e.g., Mouse, Rat) Oral_Dosing Oral Administration of Inhibitor Animal_Model->Oral_Dosing Protein_Challenge Oral Protein Challenge Oral_Dosing->Protein_Challenge Sample_Collection Blood or Fecal Sample Collection Protein_Challenge->Sample_Collection Analysis BCAA or Fecal Protein Analysis Sample_Collection->Analysis Efficacy_Determination Determination of In Vivo Efficacy Analysis->Efficacy_Determination

Caption: Workflow for assessing the in vivo efficacy of enteropeptidase inhibitors.

Signaling Pathway and Physiological Role

Enteropeptidase plays a crucial role in the digestive cascade. Its inhibition has downstream effects on the activation of other digestive enzymes.

Diagram: Digestive Enzyme Activation Cascade

Digestive_Cascade Enteropeptidase Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin activates Trypsinogen Trypsinogen (inactive) Active_Enzymes Active Digestive Enzymes Trypsin->Active_Enzymes activates Proenzymes Other Pancreatic Proenzymes (e.g., Chymotrypsinogen) Inhibitor Enteropeptidase Inhibitor (e.g., Compound 1c) Inhibitor->Enteropeptidase

Caption: The central role of enteropeptidase in the digestive enzyme cascade.

Conclusion

The discovery of human enteropeptidase inhibitor 1c represents a significant step forward in the development of targeted therapies for metabolic diseases. Its potent in vitro activity and the well-defined mechanism of action of its compound class provide a strong foundation for further preclinical and clinical development. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for the continued investigation and optimization of novel enteropeptidase inhibitors.

References

Therapeutic Potential of Inhibiting Human Enteropeptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Human enteropeptidase (EC 3.4.21.9), a type II transmembrane serine protease located in the duodenal brush border, serves as the master initiator of the digestive cascade. Its sole physiological role is the conversion of inactive trypsinogen to active trypsin, which subsequently activates a host of other pancreatic zymogens required for protein and lipid digestion. The critical, non-redundant nature of this enzyme, underscored by the severe malabsorption phenotype of its congenital deficiency, makes it a compelling and specific therapeutic target. Inhibition of enteropeptidase offers a novel strategy for modulating nutrient absorption and has demonstrated significant therapeutic potential in preclinical and clinical settings for metabolic diseases, chronic kidney disease, and pancreatitis. This document provides a comprehensive overview of the therapeutic rationale, pharmacological data of key inhibitors, and detailed experimental protocols relevant to the development of enteropeptidase-targeting therapeutics.

The Physiological Role of Human Enteropeptidase

Human enteropeptidase, also known as enterokinase, is a heterodimeric glycoprotein synthesized by enterocytes of the duodenum and proximal jejunum.[1] It is composed of a heavy chain (82–140 kDa), which anchors the enzyme to the brush border membrane, and a light chain (35–62 kDa), which contains the catalytic serine protease domain.[1] The enzyme's function is highly specific: it recognizes and cleaves the acidic (Asp)4-Lys motif at the N-terminus of trypsinogen, converting it to active trypsin.[2][3] This activation is the rate-limiting step for protein digestion. Once activated, trypsin initiates a widespread cascade, activating other pancreatic proenzymes, including chymotrypsinogen, proelastases, and procarboxypeptidases.[1][2][4][5]

The indispensable role of enteropeptidase is highlighted by the rare autosomal recessive disorder, congenital enteropeptidase deficiency. Affected individuals present with severe diarrhea, failure to thrive, and hypoproteinemia due to a profound inability to digest dietary proteins.[2][6] This demonstrates that enteropeptidase function is essential and not compensated for by other proteases.[2]

The Digestive Enzyme Activation Cascade

The activation of digestive proenzymes is a tightly regulated cascade initiated exclusively by enteropeptidase. This prevents the premature activation of destructive proteases within the pancreas and ensures their activity is confined to the intestinal lumen.

Digestive_Enzyme_Cascade cluster_pancreas Pancreatic Secretion (Inactive Zymogens) cluster_duodenum Duodenal Lumen Trypsinogen Trypsinogen EP Enteropeptidase (Active) Trypsinogen->EP Activation [(Asp)4-Lys cleavage] Chymotrypsinogen Chymotrypsinogen Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Proelastase Proelastase Elastase Elastase Proelastase->Elastase Procarboxypeptidase Procarboxypeptidase Carboxypeptidase Carboxypeptidase Procarboxypeptidase->Carboxypeptidase Prolipase Prolipase Lipase Lipase Prolipase->Lipase Trypsin Trypsin (Active) EP->Trypsin Trypsin->Trypsinogen Autocatalysis Trypsin->Chymotrypsinogen Trypsin->Proelastase Trypsin->Procarboxypeptidase Trypsin->Prolipase

Caption: Digestive cascade initiated by enteropeptidase in the duodenum.

Therapeutic Rationale for Enteropeptidase Inhibition

Given its role as the upstream initiator of protein digestion, inhibiting enteropeptidase presents a unique therapeutic strategy. By reducing the activity of this single enzyme, the entire downstream digestive cascade can be attenuated, leading to decreased absorption of amino acids. This approach has therapeutic implications for several conditions.

  • Obesity and Metabolic Diseases: Limiting the absorption of dietary protein and its constituent amino acids can reduce caloric intake and modulate metabolic signaling. Preclinical studies with enteropeptidase inhibitors have demonstrated significant reductions in body weight gain, decreased food intake, improved glycemic control, and favorable changes in lipid profiles.[7][8] This makes enteropeptidase a promising target for the treatment of obesity and type 2 diabetes.[9][10]

  • Chronic Kidney Disease (CKD): High dietary protein intake can lead to glomerular hyperfiltration, placing a strain on kidney function and accelerating the progression of CKD. By inhibiting amino acid absorption, enteropeptidase inhibitors can reduce this renal load.[11][12] The inhibitor SCO-792 has been shown to prevent the decline in glomerular filtration rate (GFR) and reduce albuminuria in rat models of both diabetic and non-diabetic kidney disease.[13][14]

  • Pancreatitis: Acute pancreatitis is often caused by the premature activation of trypsinogen within the pancreas. By inhibiting enteropeptidase, particularly in cases of duodenopancreatic reflux, the primary trigger for this pathological activation can be blocked.[9] The clinically approved serine protease inhibitor, camostat mesylate, is used in Japan for the treatment of chronic pancreatitis.[15]

  • Amino Acid Metabolism Disorders: For inherited disorders like Phenylketonuria (PKU) or Maple Syrup Urine Disease (MSUD), where dietary restriction of specific amino acids is the standard of care, enteropeptidase inhibitors could serve as an adjunctive therapy to reduce the absorption of the problematic amino acids from dietary protein.[16]

Pharmacology of Key Enteropeptidase Inhibitors

Several small-molecule inhibitors of enteropeptidase have been developed and characterized. The most well-documented are SCO-792 and camostat mesylate, which have shown potent and effective inhibition in both in vitro and in vivo models.

InhibitorTarget(s)TypeIn Vitro Potency (Human EP)In Vivo Efficacy ModelsClinical Status
SCO-792 EnteropeptidaseReversible, Slow DissociationIC₅₀: 5.4 nmol/L[17] k_inact/K_I: 82,000 M⁻¹s⁻¹[17] Dissociation t₁/₂: ~14 hours[17]Obesity, Diabetes, CKD (mouse/rat models)[7][8][14]Phase 2a completed in patients with T2DM and albuminuria[11][12][18][19]
Camostat Mesylate Enteropeptidase, Trypsin, TMPRSS2, other proteasesReversible Covalentk_inact/K_I: 1.5 x 10⁴ M⁻¹s⁻¹[9] Reactivation t₁/₂: 14.3 hours[9]Pancreatitis (rodent models)Approved in Japan for chronic pancreatitis and postoperative reflux esophagitis[15]
Boroarginine/ Borolysine Peptides EnteropeptidaseBoronic Acid-basedPotent and selective inhibitors designed based on substrate motif[3]Obesity (mouse models)Preclinical

Key Experimental Protocols

Assessing the efficacy of enteropeptidase inhibitors requires a suite of specialized in vitro and in vivo assays to determine potency, mechanism of action, and physiological effects on protein digestion.

In Vitro Enzyme Activity Assays

4.1.1. Fluorescent Substrate Assay (AFC-based)

This is a common method for measuring enteropeptidase activity in a high-throughput format.

  • Principle: The assay utilizes a synthetic peptide substrate containing the enteropeptidase recognition sequence linked to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). When the substrate is cleaved by enteropeptidase, the AFC is released, resulting in a quantifiable increase in fluorescence.[20]

  • Reagents:

    • Recombinant human enteropeptidase (light chain)

    • Enteropeptidase Assay Buffer (e.g., 50 mM Tris, pH 8.0, with CaCl₂)

    • Substrate: (Asp)4-Lys-AFC

    • Test inhibitor compound library

    • AFC standard for calibration

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO and add to wells of a 96- or 384-well black plate.

    • Add a solution of recombinant human enteropeptidase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the (Asp)4-Lys-AFC substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader (λEx = 380 nm / λEm = 500 nm).

    • Monitor the increase in fluorescence kinetically over 30-60 minutes at 37°C.[20]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

4.1.2. Colorimetric Substrate Assay

This method is an alternative to fluorescence-based assays and relies on a change in absorbance.

  • Principle: A specific peptide substrate is cleaved by enteropeptidase. One of the cleavage products then reacts with a detection reagent to produce a colored product, which can be measured spectrophotometrically at 405 nm.[21][22]

  • Procedure:

    • Add test samples, standards, and blanks to a 96-well clear bottom plate.

    • Prepare a working solution by combining the assay buffer, enteropeptidase substrate, and the detection reagent.[21][23]

    • Add the working solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.[21]

In Vivo Target Engagement Assay

4.2.1. Oral Protein Challenge Test

This assay is the gold standard for assessing the in vivo efficacy of an enteropeptidase inhibitor by directly measuring its impact on protein digestion and absorption.

  • Principle: The test measures the postprandial increase in plasma concentrations of branched-chain amino acids (BCAAs: leucine, isoleucine, valine) following a protein-rich meal. An effective enteropeptidase inhibitor will blunt this increase by limiting protein digestion.[7][17]

  • Procedure (Rodent Model):

    • Fast animals overnight (e.g., 16 hours) but allow ad libitum access to water.

    • Administer the test inhibitor (e.g., SCO-792) or vehicle via oral gavage at a specified time (e.g., 1-4 hours) before the protein challenge.[17]

    • Collect a baseline (t=0) blood sample.

    • Administer a protein bolus via oral gavage (e.g., casein or whey protein at 1g/kg).[24][25]

    • Collect subsequent blood samples at various time points (e.g., 30, 60, 120, 180 minutes) post-challenge.

    • Process blood samples to isolate plasma.

    • Analyze plasma BCAA concentrations using LC-MS/MS or a suitable amino acid analyzer.

    • Compare the area under the curve (AUC) of plasma BCAA concentrations between the vehicle- and inhibitor-treated groups to determine the degree of in vivo inhibition.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and initial validation of a novel enteropeptidase inhibitor.

Inhibitor_Screening_Workflow HTS High-Throughput Screen (FRET or Fluorescent Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response Assay) Hit_ID->IC50 Primary Hits Kinetics Kinetic Analysis (e.g., Kinact/KI, koff) IC50->Kinetics Potent Hits Selectivity Selectivity Profiling (vs. other serine proteases like Trypsin, Thrombin) Kinetics->Selectivity InVivo In Vivo Efficacy (Oral Protein Challenge Test) Selectivity->InVivo Selective Hits Lead_Opt Lead Optimization InVivo->Lead_Opt Active In Vivo

Caption: Workflow for enteropeptidase inhibitor discovery and validation.

Clinical Development and Future Perspectives

The therapeutic concept of enteropeptidase inhibition has progressed into clinical evaluation. An exploratory Phase 2a trial of SCO-792 was conducted in 72 patients with type 2 diabetes and albuminuria.[11][12] The results demonstrated that SCO-792 was safe and well-tolerated at doses up to 1500 mg/day for 12 weeks.[11][12][18] Furthermore, the study suggested a potential for decreased urine albumin-to-creatinine ratio (UACR) in the treatment groups compared to baseline, providing the first clinical evidence supporting the translation of this mechanism to human kidney disease.[11][12][18]

The future of enteropeptidase inhibition is promising. Its high specificity and localization to the gut minimize the potential for systemic side effects, offering a favorable safety profile. Further clinical trials are necessary to confirm the efficacy observed in preclinical and early clinical studies for managing obesity, diabetes, and CKD. The development of this novel class of drugs represents a targeted, mechanism-based approach to treating complex metabolic and renal disorders.

Conclusion

Human enteropeptidase is a highly specific, non-redundant enzyme that acts as the master switch for protein digestion. Its inhibition presents a powerful and targeted therapeutic strategy with a strong scientific rationale. Pharmacological agents like SCO-792 have demonstrated potent in vitro and in vivo efficacy, which is now being translated into clinical findings. With promising applications in metabolic disease, chronic kidney disease, and pancreatitis, the continued development of enteropeptidase inhibitors holds significant potential to address major unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Human Enteropeptidase-IN-2 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of Human Enteropeptidase-IN-2, a putative inhibitor of human enteropeptidase. The protocol is designed for a 96-well plate format and utilizes a fluorogenic substrate for sensitive detection of enzyme activity.

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1] It plays a crucial role in protein digestion by converting inactive trypsinogen into active trypsin, which in turn activates a cascade of other pancreatic digestive zymogens.[1][2] Due to its pivotal role in the digestive process, enteropeptidase is a potential therapeutic target for conditions such as obesity and diabetes.[3] This document outlines a robust in vitro assay for screening and characterizing inhibitors of human enteropeptidase, such as the hypothetical "this compound".

Principle of the Assay

The assay measures the enzymatic activity of human enteropeptidase by monitoring the cleavage of a synthetic fluorogenic substrate. This substrate contains the specific enteropeptidase recognition sequence 'DDDDK' and is conjugated to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), which is quenched in the intact substrate.[4] Upon cleavage by enteropeptidase, the free AFC is released, resulting in a fluorescent signal that is directly proportional to the enzyme's activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescent signal.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Storage
Recombinant Human Enteropeptidase (Light Chain)R&D Systems10438-SE-70°C
Enteropeptidase Fluorogenic Substrate (e.g., QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5))Custom SynthesisN/A-20°C
This compoundSynthesized in-houseN/A-20°C
Enteropeptidase Assay Buffer (50 mM Tricine, pH 8.0, 10 mM CaCl₂, 0.01% (w/v) Tween-20)Sigma-AldrichMAK205A (component)4°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Room Temperature
96-well black, flat-bottom platesCorning3603Room Temperature
Fluorescence microplate readerMolecular DevicesSpectraMax M5N/A

Experimental Protocol

Reagent Preparation
  • Enteropeptidase Assay Buffer: Prepare a solution containing 50 mM Tricine (pH 8.0), 10 mM CaCl₂, and 0.01% (w/v) Tween-20.[5] This can also be sourced from a commercial kit.[4]

  • Recombinant Human Enteropeptidase: Reconstitute the lyophilized enzyme in the Enteropeptidase Assay Buffer to a stock concentration of 1 mU/µL.[4] Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.

  • Enteropeptidase Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration in the assay will depend on the specific substrate used, but a typical starting point is 2.1 µM.[5]

  • This compound: Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in Enteropeptidase Assay Buffer to achieve a range of concentrations for testing.

Assay Procedure
  • Compound Plating: Add 25 nL of the serially diluted this compound solutions (dissolved in DMSO) to the wells of a 1536-well black plate (or scale up volumes for a 96-well plate).[5] Include wells with DMSO only as a no-inhibitor control.

  • Enzyme Addition: Add 2 µL of the 90 mU/mL human recombinant enteropeptidase solution to each well.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the inhibitor to interact with the enzyme.[5]

  • Substrate Addition: Add 2 µL of the substrate solution (e.g., 2.1 µmol/L QSY21‐Gly‐Asp‐Asp‐Asp‐Lys‐Ile‐Val‐Gly‐Gly‐Lys(Cy5)) to each well to initiate the enzymatic reaction.[5]

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 380 nm and an emission wavelength of 500 nm for AFC-based substrates.[4]

Data Analysis
  • Calculate the rate of reaction (slope) for each well.

  • Normalize the data: Express the activity in the inhibitor-treated wells as a percentage of the activity in the no-inhibitor (DMSO) control wells.

  • Generate an IC₅₀ curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC₅₀ value of this compound.

Quantitative Data Summary

The following table presents hypothetical data for the inhibition of human enteropeptidase by a known inhibitor, SCO-792, for comparative purposes.

InhibitorTargetIC₅₀ (nmol/L)Kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Dissociation Half-life (hours)
SCO-792Human Enteropeptidase5.4[5]82,000[5]~14[5]
SCO-792Rat Enteropeptidase4.6[5]N/AN/A

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of This compound reagent_prep->serial_dilution compound_plating Compound Plating (25 nL/well) serial_dilution->compound_plating enzyme_addition Add Enteropeptidase (2 µL/well) compound_plating->enzyme_addition incubation Incubate (60 min, RT) enzyme_addition->incubation substrate_addition Add Substrate (2 µL/well) incubation->substrate_addition kinetic_read Kinetic Fluorescence Reading (Ex: 380 nm, Em: 500 nm) substrate_addition->kinetic_read rate_calculation Calculate Reaction Rate kinetic_read->rate_calculation normalization Normalize Data rate_calculation->normalization ic50_curve Generate IC50 Curve normalization->ic50_curve

Caption: Workflow for the in vitro inhibition assay of this compound.

Enteropeptidase-Mediated Digestive Cascade

signaling_pathway cluster_activation Initial Activation cluster_cascade Pancreatic Zymogen Activation Cascade Enteropeptidase Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin cleaves Trypsinogen Trypsinogen (inactive) Trypsinogen->Trypsin Chymotrypsin Chymotrypsin Trypsin->Chymotrypsin activates Elastase Elastase Trypsin->Elastase activates Carboxypeptidase Carboxypeptidase Trypsin->Carboxypeptidase activates Lipase Lipase Trypsin->Lipase activates Chymotrypsinogen Chymotrypsinogen Chymotrypsinogen->Chymotrypsin Proelastase Proelastase Proelastase->Elastase Procarboxypeptidase Procarboxypeptidase Procarboxypeptidase->Carboxypeptidase Prolipase Prolipase Prolipase->Lipase

Caption: The central role of enteropeptidase in initiating the digestive enzyme cascade.

References

Application Notes and Protocols for Human Enteropeptidase-IN-2 in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenum and jejunum. It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin. This activation of trypsin subsequently triggers a cascade of digestive enzyme activation. Due to its pivotal role in nutrient absorption, human enteropeptidase has emerged as a therapeutic target for metabolic diseases such as obesity.

Human enteropeptidase-IN-2 is a potent inhibitor of human enteropeptidase.[1] These application notes provide detailed protocols for the use of this compound in laboratory settings, including in vitro enzyme inhibition assays and in vivo models to assess its efficacy.

Biochemical and Physicochemical Properties

This compound belongs to the class of 4-guanidinobenzoate derivatives. While specific kinetic data for this inhibitor is limited, its properties can be inferred from closely related compounds like SCO-792, a well-characterized, potent, and reversible enteropeptidase inhibitor.

Table 1: Physicochemical and Biochemical Properties of this compound and a Reference Inhibitor (SCO-792)

PropertyThis compoundSCO-792 (Reference)
Molecular Formula C21H21FN4O7C23H22N4O7
CAS Number 3031537-31-92106437-68-4
Mechanism of Inhibition Likely reversible covalentReversible, slow dissociation
IC50 (Human Enteropeptidase) Initial: 540 nM, Apparent: 30 nM5.4 nM
Kinact/KI Not Reported82,000 M⁻¹s⁻¹
Dissociation Half-life (t1/2) Not Reported~14 hours
Solubility Soluble in DMSOSoluble in DMSO

Signaling Pathway and Experimental Workflow

Digestive Enzyme Activation Cascade

Human enteropeptidase initiates a cascade of digestive enzyme activation in the small intestine. Inhibition of this initial step by this compound can effectively block protein digestion.

Digestive Enzyme Activation Cascade Enteropeptidase Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin cleavage Trypsinogen Trypsinogen (inactive) Trypsinogen->Trypsin Proenzymes Other Pancreatic Proenzymes (inactive) (e.g., Chymotrypsinogen, Proelastase) Trypsin->Proenzymes activates ActiveEnzymes Active Digestive Enzymes Proenzymes->ActiveEnzymes cleavage Inhibitor Human Enteropeptidase-IN-2 Inhibitor->Enteropeptidase inhibits InVivo_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration of Inhibitor/Vehicle Fasting->Dosing InhibitorPrep Prepare Inhibitor and Vehicle InhibitorPrep->Dosing ProteinChallenge Oral Protein Challenge Dosing->ProteinChallenge BloodCollection Serial Blood Collection ProteinChallenge->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation AminoAcidAnalysis Amino Acid Quantification (LC-MS/MS) PlasmaSeparation->AminoAcidAnalysis DataAnalysis Data Analysis (AUC Calculation) AminoAcidAnalysis->DataAnalysis

References

Application Notes and Protocols for Testing Human Enteropeptidase-IN-2 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2][3] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[2][4] This activation of trypsin initiates a cascade that activates other pancreatic digestive proenzymes, such as chymotrypsinogen, proelastase, and procarboxypeptidase.[1][2] Given its pivotal role in the digestive process, the inhibition of human enteropeptidase presents a promising therapeutic strategy for conditions such as obesity, pancreatitis, and certain gastrointestinal disorders.[2][5]

Human enteropeptidase-IN-2 is a highly potent inhibitor of human enteropeptidase, with an initial IC50 of 540 nM and an apparent IC50 of 30 nM.[6] These application notes provide detailed experimental protocols to assess the efficacy of this compound in vitro and in vivo.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the digestive enzyme cascade initiated by enteropeptidase and the proposed mechanism of action for this compound, along with a general workflow for evaluating its efficacy.

Enteropeptidase_Pathway Trypsinogen Trypsinogen (Inactive) Enteropeptidase Human Enteropeptidase Trypsinogen->Enteropeptidase Trypsin Trypsin (Active) Enteropeptidase->Trypsin Activates Proenzymes Other Pancreatic Proenzymes Trypsin->Proenzymes Activates ActiveEnzymes Active Digestive Enzymes Proenzymes->ActiveEnzymes Digestion Protein Digestion ActiveEnzymes->Digestion Inhibitor This compound Inhibitor->Enteropeptidase Inhibits

Caption: Digestive enzyme activation cascade initiated by Human Enteropeptidase and the inhibitory action of this compound.

Experimental_Workflow start Start: Characterize This compound invitro In Vitro Efficacy: Enzyme Inhibition Assay (IC50 Determination) start->invitro cellular Cell-Based Efficacy: Enterocyte Model invitro->cellular invivo In Vivo Efficacy: Animal Model of Obesity cellular->invivo data_analysis Data Analysis and Interpretation invivo->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

References

Application Notes and Protocols: Cell-Based Assays for Human Enteropeptidase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located on the brush border of duodenal and jejunal enterocytes.[1][2] Encoded by the TMPRSS15 gene, its primary physiological function is to initiate the cascade of digestive enzyme activation by converting inactive trypsinogen into active trypsin.[1][3][4] Trypsin then activates other pancreatic zymogens, including chymotrypsinogen, procarboxypeptidases, and proelastase.[1][3] Given its critical role as the master switch for protein digestion, enteropeptidase is a subject of significant interest. Congenital deficiency leads to severe protein malabsorption, while its inhibition is being explored as a potential therapeutic strategy for metabolic diseases like obesity and diabetes.[3][5]

These application notes provide detailed protocols for robust cell-based assays to measure human enteropeptidase activity. Cell-based assays offer a significant advantage over traditional biochemical assays by allowing the study of the enzyme in a more physiologically relevant context, anchored in its native membrane environment. This is crucial for screening and characterizing potential inhibitors that may have membrane-access or cell-interaction dependencies. We describe two primary approaches: one utilizing engineered HEK293 cells for high-throughput screening and another using differentiated Caco-2 cells, which endogenously express the enzyme, for a more physiologically representative model.

Physiological Role of Enteropeptidase in the Digestive Cascade

Enteropeptidase sits at the apex of the proteolytic cascade responsible for protein digestion in the small intestine. Its high specificity for the Asp-Asp-Asp-Asp-Lys (DDDDK) sequence in trypsinogen ensures the activation process is tightly controlled and localized to the gut lumen.

Enteropeptidase Digestive Cascade cluster_duodenum Duodenal Brush Border cluster_lumen Intestinal Lumen EP Enteropeptidase (Membrane-Bound) Trypsin Trypsin (Active) EP->Trypsin Cleavage of DDDDK motif Trypsinogen Trypsinogen (Inactive) Trypsin->Trypsin Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, Procarboxypeptidase) Trypsin->Proenzymes Activation ActiveEnzymes Active Digestive Enzymes (Chymotrypsin, Elastase, Carboxypeptidase) AminoAcids Amino Acids Protein Dietary Proteins Protein->ActiveEnzymes Digestion

Caption: The digestive cascade initiated by Human Enteropeptidase.

Assay Principles

The cell-based assays described here utilize a fluorogenic substrate that is cell-impermeable. The substrate consists of the specific enteropeptidase recognition sequence (e.g., DDDDK) linked to a quenched fluorophore, such as 7-amino-4-fluoromethylcoumarin (AFC). When cells expressing active enteropeptidase on their surface are incubated with this substrate, the enzyme's extracellular catalytic domain cleaves the recognition sequence. This cleavage releases the AFC molecule, leading to a quantifiable increase in fluorescence. The rate of fluorescence generation is directly proportional to the cell-surface enteropeptidase activity. This method allows for real-time kinetic measurements and is highly amenable to a 96-well or 384-well plate format for screening applications.

Quantitative Data Summary

The following table summarizes key quantitative metrics for human enteropeptidase activity and inhibition, derived from in vitro studies, which can be used as a benchmark for cell-based assay validation.

ParameterEnzyme/InhibitorSubstrateValueReference
IC₅₀ SCO-792Fluorogenic Peptide5.4 nM[1][3]
Specific Activity Recombinant Human EnteropeptidaseZ-Lys-SBzl>30,000 pmol/min/µg[2]
Specific Activity Recombinant Human EnteropeptidaseZ-Lys-SBzl>10,000 pmol/min/µg

Experimental Workflow for Cell-Based Assay

The general workflow for screening compounds using an engineered cell line is outlined below. This process involves stable or transient expression of enteropeptidase, followed by the enzymatic assay in a microplate format.

Cell-Based Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis arrow arrow culture Culture HEK293 Cells transfect Transfect with TMPRSS15 Expression Vector culture->transfect seed Seed Transfected Cells into 96-well Plate transfect->seed wash Wash Cells with Assay Buffer seed->wash add_cpd Add Test Compounds (e.g., Inhibitors) wash->add_cpd preincubate Pre-incubate add_cpd->preincubate add_sub Add Fluorogenic Substrate (e.g., (DDDDK)-AFC) preincubate->add_sub read Measure Fluorescence Kinetics (Plate Reader, Ex/Em) add_sub->read plot Plot RFU vs. Time read->plot calc Calculate Reaction Velocity (Slope) plot->calc analyze Determine % Inhibition or IC₅₀ calc->analyze

Caption: Workflow for an enteropeptidase cell-based screening assay.

Protocol 1: Assay Using Engineered HEK293 Cells

This protocol is ideal for high-throughput screening (HTS) and mechanism-of-action studies due to its robustness and high signal-to-noise ratio. It relies on the transient or stable expression of full-length human enteropeptidase in HEK293 cells.[6][7][8]

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)

  • Human Enteropeptidase (TMPRSS15) expression vector (C-terminal tag recommended)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • White, clear-bottom 96-well cell culture plates

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • Fluorogenic Enteropeptidase Substrate (e.g., Ac-DDDDK-AFC), 10 mM stock in DMSO

  • Test compounds (inhibitors) and vehicle control (e.g., DMSO)

  • Fluorescence plate reader with kinetic reading capability (e.g., Excitation/Emission ~380/500 nm for AFC)

Methodology:

  • Cell Transfection (24-48 hours prior to assay): a. Culture HEK293 cells to ~80-90% confluency. b. Transfect cells with the human enteropeptidase expression vector according to the manufacturer's protocol for your chosen transfection reagent. A mock transfection (empty vector) should be performed in parallel as a negative control. c. Incubate for 24-48 hours to allow for protein expression.

  • Cell Seeding (24 hours prior to assay): a. Harvest the transfected cells using a gentle dissociation reagent. b. Resuspend cells in complete culture medium and perform a cell count. c. Seed the cells into a white, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of medium. d. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Assay Procedure: a. Carefully aspirate the culture medium from the wells. b. Gently wash the cell monolayer once with 100 µL of pre-warmed (37°C) Assay Buffer. c. For inhibitor screening: Add 50 µL of Assay Buffer containing the test compound at various concentrations (e.g., 2x final concentration). For control wells, add 50 µL of Assay Buffer with vehicle (e.g., 0.1% DMSO). d. Pre-incubate the plate at 37°C for 15-30 minutes. e. Prepare the substrate solution. Dilute the 10 mM stock of Ac-DDDDK-AFC in Assay Buffer to a 2x final concentration (e.g., 20 µM for a 10 µM final concentration). f. Start the reaction by adding 50 µL of the 2x substrate solution to all wells, bringing the final volume to 100 µL. g. Immediately transfer the plate to the fluorescence plate reader, pre-heated to 37°C.

  • Data Acquisition and Analysis: a. Measure fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes in kinetic mode. b. For each well, plot RFU versus time. The initial linear portion of this curve represents the reaction velocity. c. Calculate the slope (V = ΔRFU / Δtime) for each well. d. For inhibitor screening: Normalize the velocities to the vehicle control wells (0% inhibition) and mock-transfected cells (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Assay Using Differentiated Caco-2 Cells

This protocol provides a more physiologically relevant model, as Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a polarized monolayer expressing brush-border enzymes characteristic of small intestine enterocytes.[9][10] This model is suitable for lower-throughput studies and for validating hits from primary screens.

Materials:

  • Caco-2 cells (passage 20-40 recommended)

  • Complete culture medium (e.g., DMEM with high glucose, 10-20% FBS, 1% NEAA, 1% Pen-Strep)

  • White, clear-bottom 96-well cell culture plates

  • All other reagents as listed in Protocol 1.

Methodology:

  • Cell Seeding and Differentiation: a. Seed Caco-2 cells in a 96-well plate at a high density to ensure confluence (e.g., 1 x 10⁵ cells per well) in 200 µL of medium. b. Culture the cells for 18-21 days post-confluence to allow for spontaneous differentiation. Change the medium every 2-3 days. Differentiated cells will form a polarized monolayer with well-defined tight junctions.[9]

  • Assay Procedure: a. On the day of the assay, carefully aspirate the culture medium. b. Proceed with the assay starting from Step 3b in Protocol 1 (Wash, add compounds, add substrate). The procedure is identical. Note that the signal may be lower than in overexpressing systems, so a longer kinetic read may be necessary.

  • Data Acquisition and Analysis: a. Follow Step 4 in Protocol 1 . The analysis is identical. Compare the activity of differentiated Caco-2 cells to undifferentiated (1-day post-confluent) cells as a control to confirm differentiation-dependent expression.

References

Application of Human Enteropeptidase-IN-2 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2][3] It plays a critical role in the digestive cascade by converting inactive trypsinogen into active trypsin. Trypsin, in turn, activates a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, which are essential for the digestion of dietary proteins.[2][3] Given its pivotal role in protein absorption, enteropeptidase has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][4] Inhibition of enteropeptidase can reduce the efficiency of protein digestion and absorption, leading to a decrease in caloric intake and subsequent weight loss.[4]

Human enteropeptidase-IN-2 (also referred to as compound 1c) is a potent and specific inhibitor of human enteropeptidase.[5] This small molecule inhibitor belongs to a novel series of 4-guanidinobenzoate derivatives designed for low systemic exposure, thereby minimizing potential off-target effects.[5] Its application in preclinical studies has demonstrated significant potential in modulating metabolic parameters, making it a valuable tool for research in metabolic diseases.

This document provides detailed application notes and protocols for the use of this compound in metabolic disease research.

Data Presentation

In Vitro Inhibitory Activity of this compound
CompoundTargetIC50 (initial)IC50 (apparent)Reference
This compound (compound 1c)Human Enteropeptidase540 nM30 nM[5]
  • IC50 (initial): Inhibitory concentration after 6 minutes of incubation with the enzyme, substrate, and compound.[3]

  • IC50 (apparent): Apparent inhibitory concentration after 120 minutes of incubation with the enzyme, substrate, and compound.[3]

Signaling Pathway and Mechanism of Action

Human enteropeptidase initiates a proteolytic cascade essential for protein digestion. Its inhibition by this compound directly impacts this pathway, leading to reduced nutrient absorption.

Enteropeptidase Signaling Pathway Trypsinogen Trypsinogen (inactive) Enteropeptidase Human Enteropeptidase Trypsinogen->Enteropeptidase substrate of Trypsin Trypsin (active) Enteropeptidase->Trypsin activates Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Trypsin->Proenzymes activates Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Proenzymes->Active_Enzymes activation Amino_Acids Amino Acids Active_Enzymes->Amino_Acids produces Protein Dietary Protein Protein->Active_Enzymes digested by Absorption Absorption in Intestine Amino_Acids->Absorption leads to HE_IN_2 This compound HE_IN_2->Enteropeptidase inhibits

A diagram illustrating the digestive cascade initiated by human enteropeptidase and the inhibitory action of this compound.

Experimental Protocols

In Vitro Enteropeptidase Inhibition Assay

This protocol is adapted from the methods described by Ikeda et al. (2022).[3]

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against human enteropeptidase.

Materials:

  • Human enteropeptidase (recombinant)

  • Fluorogenic peptide substrate: 5FAM–Abu–Gly–Asp–Asp–Asp–Lys–Ile–Val–Gly–Gly–Lys(CPQ2)–Lys–Lys–NH2[4]

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a 2.1 μM solution of the fluorogenic peptide substrate in the assay buffer.[4]

  • Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include wells with assay buffer and DMSO as a no-inhibitor control.

  • Add 25 µL of the human enteropeptidase solution to each well to initiate the pre-incubation.

  • Incubate the plate at room temperature.

  • To start the enzymatic reaction, add 25 µL of the 2.1 μM substrate solution to each well.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths for the 5FAM fluorophore in a kinetic mode for a set period (e.g., 6 minutes for initial IC50 and 120 minutes for apparent IC50).[3]

  • Calculate the rate of reaction (slope of the fluorescence intensity versus time).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

In Vitro Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Substrate, Inhibitor Dilutions) Start->Prepare_Reagents Add_Inhibitor Add Inhibitor to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Enteropeptidase Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

A workflow diagram for the in vitro enteropeptidase inhibition assay.

In Vivo Anti-Obesity Study in Diet-Induced Obese (DIO) Mice

This protocol is a general representation based on the study by Ikeda et al. (2022).[5]

Objective: To evaluate the in vivo efficacy of this compound on body weight and fecal protein content in a diet-induced obese (DIO) mouse model.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD)

  • Standard chow diet

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Metabolic cages for fecal collection

  • Analytical balance

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity. A control group should be maintained on a standard chow diet.

  • Acclimatization and Grouping: Acclimatize the DIO mice and randomly assign them to treatment groups (e.g., vehicle control, this compound at different doses).

  • Drug Administration: Administer this compound or vehicle orally (e.g., via gavage) once daily for the duration of the study (e.g., 4 weeks).

  • Monitoring:

    • Body Weight: Measure the body weight of each mouse daily or several times a week.

    • Food Intake: Measure daily food consumption for each cage.

    • Fecal Collection: House the mice in metabolic cages at specified time points (e.g., on the last day of the study) for 24-hour fecal collection.

  • Fecal Protein Analysis:

    • Lyophilize and weigh the collected fecal samples.

    • Homogenize the fecal samples in an appropriate buffer.

    • Determine the protein concentration in the fecal homogenates using a standard protein assay (e.g., BCA assay).

    • Calculate the total fecal protein output per 24 hours.

  • Data Analysis: Compare the changes in body weight, food intake, and fecal protein output between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Anti-Obesity Study Workflow Start Start Induce_Obesity Induce Obesity (High-Fat Diet) Start->Induce_Obesity Group_Animals Group Animals Induce_Obesity->Group_Animals Administer_Compound Daily Oral Administration (HE-IN-2 or Vehicle) Group_Animals->Administer_Compound Monitor_Parameters Monitor Body Weight & Food Intake Administer_Compound->Monitor_Parameters during treatment Collect_Feces Collect Feces (Metabolic Cages) Administer_Compound->Collect_Feces at end of study Analyze_Results Analyze and Compare Results Monitor_Parameters->Analyze_Results Analyze_Fecal_Protein Analyze Fecal Protein Content Collect_Feces->Analyze_Fecal_Protein Analyze_Fecal_Protein->Analyze_Results End End Analyze_Results->End

A workflow diagram for the in vivo anti-obesity study in DIO mice.

Conclusion

This compound is a valuable research tool for investigating the role of enteropeptidase in metabolic diseases. Its high potency and specificity make it suitable for both in vitro and in vivo studies aimed at understanding the physiological consequences of enteropeptidase inhibition. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of targeting enteropeptidase for the treatment of obesity and related metabolic disorders.

References

Application Notes and Protocols for Measuring the Inhibitory Effect of Human Enteropeptidase-IN-2 on Trypsinogen Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenum and jejunum.[1][2] It plays a crucial role in protein digestion by initiating the activation cascade of pancreatic enzymes.[1][2] Enteropeptidase specifically cleaves the pro-enzyme trypsinogen to its active form, trypsin.[1][2] Trypsin then proceeds to activate other digestive pro-enzymes, such as chymotrypsinogen, procarboxypeptidases, and proelastases.[1][2] Given its pivotal role, the inhibition of human enteropeptidase presents a potential therapeutic strategy for managing diseases such as obesity and pancreatitis.[3][4][5]

These application notes provide detailed protocols for measuring the inhibitory activity of a test compound, referred to here as Human enteropeptidase-IN-2, on the activation of trypsinogen by human enteropeptidase. Two primary methods are described: a direct measurement of enteropeptidase activity using a synthetic substrate and an indirect measurement of trypsin activity following trypsinogen activation.

Signaling Pathway of Trypsinogen Activation

The activation of pancreatic zymogens is a cascade initiated by enteropeptidase. The process begins in the duodenum where enteropeptidase cleaves trypsinogen to form active trypsin. Trypsin then auto-catalyzes further trypsinogen activation and activates other pancreatic pro-enzymes.

cluster_duodenum Duodenal Lumen Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsin->Trypsinogen Autocatalysis Pancreatic Zymogens Other Pancreatic Zymogens (Inactive) Trypsin->Pancreatic Zymogens Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsinogen Cleavage Active Enzymes Active Digestive Enzymes This compound This compound (Inhibitor) This compound->Enteropeptidase Inhibition

Figure 1: Signaling pathway of trypsinogen activation and its inhibition.

Experimental Protocols

Protocol 1: Direct Fluorometric Assay for Enteropeptidase Inhibition

This protocol directly measures the enzymatic activity of human enteropeptidase using a synthetic fluorogenic substrate. The potential inhibitor, this compound, is pre-incubated with the enzyme before the addition of the substrate. A decrease in fluorescence signal compared to the uninhibited control indicates inhibitory activity.

Materials:

  • Recombinant Human Enteropeptidase

  • Fluorogenic Enteropeptidase Substrate (e.g., GD4K-AMC or a substrate with the recognition sequence 'DDDDK')[6]

  • Trypsinogen (from a suitable species, e.g., bovine or human)

  • This compound (Test Inhibitor)

  • Aprotinin (Positive Control Inhibitor)

  • Enteropeptidase Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)[4]

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (λex = 380 nm, λem = 500 nm for AFC-based substrates)[7]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Enteropeptidase Assay Buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of Human Enteropeptidase in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the diluted this compound solutions or the appropriate controls to duplicate wells.

      • Test Wells: this compound dilutions.

      • Enzyme Control (No Inhibitor): Assay Buffer.

      • Inhibitor Control (Positive Control): Aprotinin solution.

      • Blank (No Enzyme): Assay Buffer.

    • Add 50 µL of the Human Enteropeptidase working solution to all wells except the Blank wells. Add 50 µL of Assay Buffer to the Blank wells.

    • Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measure Fluorescence:

    • Add 25 µL of the fluorogenic substrate working solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (RFU) in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the Blank from all other rates.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis A Prepare Reagent Dilutions B Add Inhibitor/ Controls to Plate A->B C Add Enteropeptidase (Incubate) B->C D Add Fluorogenic Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate Reaction Rates E->F G Determine % Inhibition and IC50 F->G

Figure 2: Experimental workflow for the direct fluorometric inhibition assay.
Protocol 2: Indirect Colorimetric Assay for Trypsinogen Activation Inhibition

This protocol measures the amount of trypsin produced from the activation of trypsinogen by enteropeptidase. The inhibitory effect of this compound is determined by a reduction in the amount of active trypsin formed. Trypsin activity is quantified using a colorimetric substrate.

Materials:

  • Recombinant Human Enteropeptidase

  • Trypsinogen (e.g., bovine)

  • This compound (Test Inhibitor)

  • Aprotinin (Positive Control Inhibitor)

  • Trypsin Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA; or N-alpha-tosyl-L-arginine methylester, TAME)[8][9]

  • Enteropeptidase Activation Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

  • Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • 96-well clear, flat-bottom plates

  • Spectrophotometric microplate reader (405 nm for BAPNA)

Procedure:

  • Enteropeptidase Inhibition and Trypsinogen Activation:

    • Prepare serial dilutions of this compound in Activation Buffer.

    • In a 96-well plate, combine Human Enteropeptidase and the various dilutions of this compound or controls.

    • Incubate at 37°C for 15-30 minutes.

    • Add Trypsinogen to each well to initiate the activation reaction.

    • Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes) to allow for trypsinogen activation.

  • Measurement of Trypsin Activity:

    • Add the colorimetric trypsin substrate (e.g., BAPNA) to each well.

    • Immediately place the plate in a spectrophotometric microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance for each well.

    • Subtract the rate of the blank (no enteropeptidase) from all other rates.

    • Calculate the percent inhibition of trypsinogen activation for each concentration of this compound.

    • Determine the IC50 value as described in Protocol 1.

cluster_step1 Step 1: Inhibition & Activation cluster_step2 Step 2: Trypsin Activity Measurement cluster_step3 Step 3: Data Analysis A Incubate Enteropeptidase with Inhibitor B Add Trypsinogen to Initiate Activation A->B C Incubate to Allow Trypsin Formation B->C D Add Colorimetric Trypsin Substrate C->D E Kinetic Absorbance Reading D->E F Calculate Reaction Rates G Determine % Inhibition and IC50 F->G

Figure 3: Logical workflow for the indirect trypsinogen activation inhibition assay.

Data Presentation

The quantitative data for the inhibitory effect of this compound and a known inhibitor, SCO-792, are summarized below. Note that the data for this compound is hypothetical for illustrative purposes.

Table 1: Inhibitory Activity of this compound against Human Enteropeptidase

InhibitorAssay TypeSubstrateIC50 (nM)
This compoundFluorometricGD4K-AMCHypothetical Value
This compoundColorimetricTrypsinogen/BAPNAHypothetical Value

Table 2: Published Inhibitory Activity of SCO-792 against Enteropeptidase

InhibitorSpeciesIC50 (nM)Reference
SCO-792Human5.4[3][10]
SCO-792Rat4.6[3][10]

Table 3: Kinetic Parameters of Enteropeptidase with Different Substrates

EnzymeSubstrateKM (mM)kcat (s-1)Reference
EnteropeptidaseGD4K-AMC0.02565[6]
EnteropeptidaseGD4K-NA0.5 - 0.625[6]
Bovine EnteropeptidaseTrypsinogen0.00564.0[11]
Recombinant Bovine EP (HL-BEK)Trypsinogen0.00562.2[11]
Recombinant Bovine EP (L-BEK)Trypsinogen0.1330.1[11]

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the inhibitory potential of compounds like this compound against human enteropeptidase. The choice between the direct and indirect assay will depend on the specific research question and available resources. The direct assay offers a more straightforward measurement of enzyme inhibition, while the indirect assay provides information on the functional consequence of inhibition, namely the reduction of trypsinogen activation. Accurate determination of inhibitory potency is a critical step in the development of novel therapeutics targeting the digestive enzyme cascade.

References

Application Notes and Protocols: Using Fluorogenic Substrates to Assess Human Enteropeptidase-IN-2 Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1][2] It plays a critical role in protein digestion by catalyzing the conversion of inactive trypsinogen to active trypsin. Trypsin then initiates a cascade of activating other pancreatic zymogens, such as chymotrypsinogen, proelastase, and procarboxypeptidase.[1][3] Given its pivotal role, enteropeptidase is a therapeutic target for conditions like pancreatitis and metabolic diseases, including obesity.[4][5]

The development of potent and specific enteropeptidase inhibitors is of significant interest. This document provides detailed application notes and protocols for assessing the potency of a novel inhibitor, designated IN-2, against human enteropeptidase using a fluorogenic substrate assay. This assay offers a sensitive and high-throughput method for determining inhibitor efficacy.[6]

The assay utilizes a synthetic peptide substrate that contains the highly specific enteropeptidase recognition sequence (Asp-Asp-Asp-Asp-Lys or D4K) linked to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethylcoumarin (AFC).[7][8] When the substrate is cleaved by enteropeptidase, the AFC is released, producing a quantifiable fluorescent signal.[6][8] The potency of an inhibitor is determined by measuring the reduction in this fluorescent signal in its presence.

Signaling Pathway and Mechanism of Inhibition

Enteropeptidase initiates a proteolytic cascade essential for protein digestion. Inhibitor IN-2 is designed to block this initial step.

Enteropeptidase_Pathway cluster_0 Duodenal Lumen Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsinogen->Trypsin Cleavage Proenzymes Other Pancreatic Proenzymes (Inactive) ActiveEnzymes Active Digestive Enzymes Trypsin->ActiveEnzymes Proenzymes->ActiveEnzymes Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin IN2 IN-2 (Inhibitor) IN2->Enteropeptidase Inhibition

Caption: Digestive cascade initiated by enteropeptidase and the inhibitory action of IN-2.

Experimental Protocols

Materials and Reagents
  • Human Enteropeptidase: Recombinant, purified (e.g., R&D Systems, Catalog # 10438-SE or similar).

  • Fluorogenic Substrate: Peptide substrate containing the "DDDDK" recognition sequence linked to AFC (e.g., Abcam, ab285395 or BioVision, 9627).

  • Enteropeptidase Inhibitor (IN-2): Synthesized compound of interest.

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.[9]

  • AFC Standard: 1 mM stock solution of 7-amino-4-trifluoromethylcoumarin.[6][8]

  • DMSO: For dissolving inhibitor and substrate.

  • 96-well Plates: Black, flat-bottom plates are recommended for fluorescence assays.[8]

  • Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission at ~500 nm.[6][8]

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of the Tris-NaCl-CaCl₂ buffer with Brij-35. Store at 4°C.

  • Human Enteropeptidase: Reconstitute the enzyme according to the manufacturer's instructions to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -70°C to avoid repeated freeze-thaw cycles.[9] On the day of the assay, dilute to the final working concentration (e.g., 0.04 µg/mL) in cold Assay Buffer.[9] Keep on ice.

  • Fluorogenic Substrate: Prepare a 10 mM stock solution in DMSO. Store in the dark at -20°C.[8] For the assay, dilute the stock to a working concentration (e.g., 200 µM) in Assay Buffer.

  • IN-2 Inhibitor: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to test a wide range of concentrations.

  • AFC Standard Curve: Prepare a 100 µM AFC solution by diluting the 1 mM stock in Assay Buffer.[6] Perform a serial dilution in Assay Buffer to generate standards ranging from 0 to 10 µM for converting relative fluorescence units (RFU) to the amount of product formed.

Experimental Workflow for IC₅₀ Determination

The following workflow outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of IN-2.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) B Prepare IN-2 Serial Dilution D Add IN-2 Dilutions & Enteropeptidase Enzyme A->D C Prepare AFC Standard Curve B->D H Measure Fluorescence (Ex: 380 nm, Em: 500 nm) C->H E Pre-incubate D->E F Add Fluorogenic Substrate to Initiate Reaction E->F G Incubate at 37°C F->G G->H I Plot Standard Curve H->I J Calculate % Inhibition H->J K Determine IC50 Value J->K Logic_Diagram A [IN-2] Concentration B Enteropeptidase Activity (Fluorescence Rate) A->B inversely proportional C % Inhibition A->C directly influences B->C calculated from D IC50 Value (Potency) C->D determines

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Human enteropeptidase-IN-2 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Human Enteropeptidase-IN-2 (hEP-IN-2). This guide is designed to help you troubleshoot common issues related to low inhibitor efficacy during your experiments.

Frequently Asked Questions (FAQs)

  • Q1: Why is the observed IC₅₀ value for my hEP-IN-2 higher than specified in the technical data sheet?

  • Q2: My inhibition curve is incomplete and does not reach 100% inhibition, even at high concentrations of hEP-IN-2. What could be the cause?

  • Q3: How can I confirm the stability of hEP-IN-2 in my experimental setup?

  • Q4: What are the optimal assay conditions for testing hEP-IN-2 against Human Enteropeptidase?

  • Q5: Could the substrate concentration be impacting the apparent efficacy of my inhibitor?

Troubleshooting Guides

Q1: Why is the observed IC₅₀ value for my hEP-IN-2 higher than specified in the technical data sheet?

An unexpectedly high IC₅₀ value often points to suboptimal assay conditions or issues with inhibitor/enzyme concentration and integrity. This compound is a competitive inhibitor, meaning it competes with the substrate for binding to the enzyme's active site. Its apparent efficacy is therefore highly sensitive to the experimental setup.

Possible Causes & Solutions:

  • Incorrect Assay Buffer Conditions: Human enteropeptidase activity is highly dependent on pH, ionic strength, and specific cofactors.[1][2] Deviation from optimal conditions can reduce enzyme activity and affect inhibitor binding.

    • Solution: Verify that your assay buffer composition matches the recommended conditions. The optimal pH for enteropeptidase activity is generally between 7.0 and 8.5.[1] While calcium chloride is sometimes included in assay buffers, it may not be essential for all substrates but should be kept consistent.[1][3] High concentrations of salts, such as NaCl >100-250 mM, can be inhibitory.[2][4]

    Table 1: Recommended vs. Problematic Assay Buffer Conditions

    Parameter Recommended Range Potential Issues
    pH 7.5 - 8.5 pH < 6.0 or > 9.0 significantly reduces activity.[2][4]
    Buffer 50 mM Tris-HCl Phosphate buffers can significantly reduce activity.
    NaCl < 100 mM Concentrations > 250 mM are inhibitory.[4]
    Temperature 25°C - 37°C Activity is lower at 4°C.[1]

    | Additives | 0.01% Triton X-100 | Helps prevent protein aggregation.[3] |

  • Inaccurate Enzyme or Inhibitor Concentration: Errors in determining the stock concentration of hEP-IN-2 or the active concentration of the enzyme will directly impact the IC₅₀ calculation.

    • Solution: Re-quantify your inhibitor stock solution. For the enzyme, ensure it has been stored correctly at -20°C or -70°C and that its activity is verified using a standard substrate before initiating inhibition assays.

  • Substrate Concentration Too High: For a competitive inhibitor, a high substrate concentration will outcompete the inhibitor, leading to a rightward shift in the dose-response curve and a higher apparent IC₅₀.[5][6]

    • Solution: Perform the assay with the substrate concentration at or below its Michaelis-Menten constant (Kₘ). This ensures a sensitive response to competitive inhibition. See the discussion in Q5 for more details.

Q2: My inhibition curve is incomplete and does not reach 100% inhibition. What could be the cause?

An incomplete or "shallow" inhibition curve suggests that the inhibitor is unable to fully abolish enzyme activity at the concentrations tested.

Possible Causes & Solutions:

  • Inhibitor Precipitation: Small molecule inhibitors, especially when diluted from a high-concentration DMSO stock into an aqueous buffer, can precipitate if their solubility limit is exceeded. This reduces the effective concentration of the inhibitor in the solution.

    • Solution: Visually inspect your assay plate for any signs of precipitation. To avoid this, it's recommended to perform serial dilutions in DMSO first, before making the final dilution into the aqueous assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and ideally below 1%, as higher concentrations can affect enzyme activity.

  • Presence of Contaminating Proteases: If your recombinant human enteropeptidase preparation is impure, it may contain other proteases that are not inhibited by hEP-IN-2 but can still cleave the substrate.

    • Solution: Check the purity of your enzyme via SDS-PAGE. If purity is a concern, repurify the enzyme.

  • Inhibitor Instability: The inhibitor may be degrading over the course of the experiment, particularly during long incubation periods.

    • Solution: Minimize the pre-incubation time of the inhibitor in the assay buffer before starting the reaction. See Q3 for methods to test inhibitor stability directly.

Q3: How can I confirm the stability of hEP-IN-2 in my experimental setup?

Ensuring the inhibitor is stable is critical for obtaining reliable and reproducible data. Most organic small molecules are stable for years when stored at -20°C as a dry powder or in a DMSO stock.[7] However, stability in aqueous assay buffers can be limited.

Methods to Verify Stability:

  • Pre-incubation Test:

    • Prepare two sets of reactions.

    • Set A: Pre-incubate hEP-IN-2 in the assay buffer at the final reaction temperature (e.g., 37°C) for the intended duration of your experiment (e.g., 60 minutes). Then, add the enzyme and substrate to start the reaction.

    • Set B (Control): Add the inhibitor to the buffer immediately before adding the enzyme and substrate.

    • Analysis: If the IC₅₀ value from Set A is significantly higher than from Set B, it indicates that the inhibitor is losing activity during the pre-incubation period.

  • LC-MS Analysis: For a definitive assessment, you can analyze the inhibitor's integrity over time.

    • Incubate hEP-IN-2 in your assay buffer at the working concentration and temperature.

    • Take samples at different time points (e.g., 0, 30, 60, 120 minutes).

    • Analyze the samples by LC-MS to detect any degradation products.

Q4: What are the optimal assay conditions for testing hEP-IN-2 against Human Enteropeptidase?

Using a validated and consistent protocol is key to successful inhibition studies. Below is a standard protocol for an in vitro assay using a fluorogenic substrate.

Detailed Experimental Protocol: hEP Inhibition Assay

This protocol is designed for a 96-well plate format using a fluorogenic peptide substrate such as GD₄K-AFC (Gly-Asp-Asp-Asp-Asp-Lys-AFC).

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton X-100, pH 8.0.
  • Human Enteropeptidase (hEP) Stock: Prepare a 100X stock solution in the assay buffer and store in aliquots at -70°C. The final concentration in the assay should be determined empirically (e.g., 2 nM).[3]
  • Substrate Stock: Prepare a 10 mM stock of GD₄K-AFC in 100% DMSO.
  • hEP-IN-2 Stock: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

2. Assay Procedure:

  • Inhibitor Dilution: Create a serial dilution series of hEP-IN-2 in 100% DMSO. For a typical 10-point curve, use a 1:3 dilution series starting from 1 mM.
  • Plate Setup:
  • Add 1 µL of each diluted inhibitor concentration from the DMSO series to the appropriate wells of a 96-well black plate.
  • For "No Inhibitor" (0% inhibition) controls, add 1 µL of 100% DMSO.
  • For "No Enzyme" (100% inhibition) controls, add 1 µL of 100% DMSO.
  • Enzyme Addition: Add 50 µL of hEP solution (at 2X final concentration) to all wells except the "No Enzyme" controls. Add 50 µL of assay buffer to the "No Enzyme" wells.
  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
  • Reaction Initiation: Prepare a 2X substrate solution in assay buffer (e.g., at 2x Kₘ concentration). Add 50 µL of this solution to all wells to start the reaction. The final volume will be 100 µL.
  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~500 nm for AFC) every 60 seconds for 30-60 minutes.[8]

3. Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
  • Normalize the data: % Inhibition = 100 * (1 - (Rateinhibitor - Rateno enzyme) / (Rateno inhibitor - Rateno enzyme)).
  • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Q5: Could the substrate concentration be impacting the apparent efficacy of my inhibitor?

Yes, absolutely. Since hEP-IN-2 is a competitive inhibitor, its efficacy is directly dependent on the substrate concentration. The relationship between IC₅₀ and the inhibitor's true affinity (Kᵢ) is described by the Cheng-Prusoff equation:

IC₅₀ = Kᵢ * (1 + [S]/Kₘ)

Where:

  • Kᵢ is the inhibition constant (a measure of the inhibitor's true affinity).

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis-Menten constant of the substrate.

As you can see from the equation, as the substrate concentration [S] increases, the IC₅₀ value also increases. To accurately determine the inhibitor's potency and get results that are comparable across different experiments, it is crucial to control the substrate concentration.

Recommendations:

  • Determine the Kₘ: Before running inhibition assays, you must first determine the Kₘ of your substrate under your specific assay conditions.

  • Set [S] ≤ Kₘ: For routine IC₅₀ screening, set the substrate concentration equal to or lower than the Kₘ value. This ensures that the assay is sensitive to the inhibitor. At [S] = Kₘ, the IC₅₀ will be twice the Kᵢ value.

Visual Guides & Workflows

cluster_0 Mechanism of Competitive Inhibition E Free Enzyme (hEP) ES Enzyme-Substrate Complex E:f0->ES Binds Substrate EI Enzyme-Inhibitor Complex (Inactive) E:f0->EI Binds Inhibitor S Substrate I Inhibitor (IN-2) ES->E:f0 Releases P Product ES->P Catalysis EI->E:f0 Releases cluster_1 Experimental Workflow for IC50 Determination prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) dilute Create Inhibitor Serial Dilution in DMSO prep->dilute plate Aliquot Inhibitor/DMSO to Plate dilute->plate add_enzyme Add Enzyme & Pre-incubate (15 min) plate->add_enzyme start_rxn Initiate Reaction with Substrate add_enzyme->start_rxn read Measure Kinetic Readout (Fluorescence) start_rxn->read analyze Calculate Rates & Normalize Data read->analyze fit Fit Curve to Determine IC50 analyze->fit cluster_2 Troubleshooting Logic for High IC50 start Start: IC50 is Higher Than Expected q1 Is [Substrate] <= Km? start->q1 fix1 Action: Lower [Substrate] and Rerun Assay q1->fix1 No q2 Are Buffer Conditions Optimal? (pH, Salt, Temp) q1->q2 Yes a1_yes Yes a1_no No fix1->start fix2 Action: Correct Buffer Composition q2->fix2 No q3 Is Inhibitor Stable & Soluble? q2->q3 Yes a2_yes Yes a2_no No fix2->start fix3 Action: Check for Precipitation; Test Stability q3->fix3 No end Issue Resolved or Re-evaluate Enzyme/Inhibitor Purity q3->end Yes a3_yes Yes a3_no No fix3->start

References

Solubility and stability of Human enteropeptidase-IN-2 in assay buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Human Enteropeptidase-IN-2. This resource provides frequently asked questions (FAQs) and troubleshooting guidance to help researchers and scientists successfully incorporate this inhibitor into their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent inhibitor of human enteropeptidase, a type II transmembrane serine protease crucial for protein digestion.[1][2][3] Enteropeptidase initiates a digestive cascade by converting trypsinogen into its active form, trypsin.[1][3] By inhibiting this initial step, this compound can be used for research into metabolic conditions, particularly as an anti-obesity agent.[4]

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₉F₃N₄O₇[4]
Molecular Weight 484.38 g/mol [4]
CAS Number 3031537-31-9[4]
Reported IC₅₀ (initial) 540 nM[4]
Reported IC₅₀ (apparent) 30 nM (after 120 min incubation)[4]

2. How should I store and handle this compound?

Upon receipt, this compound should be stored under the conditions specified on its Certificate of Analysis. Generally, for powdered small molecules, storage at -20°C is recommended for long-term stability. For solutions, such as a stock dissolved in DMSO, aliquoting and storing at -20°C or -80°C can help maintain integrity by avoiding repeated freeze-thaw cycles.[5]

3. What is the recommended solvent for dissolving this compound?

Important Considerations:

  • Always perform a small-scale test to confirm solubility in your chosen solvent before preparing a large stock.

  • The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on enzyme activity. However, some published enteropeptidase assays have used up to 10% DMSO.[6]

4. What are the typical components of an assay buffer for Human Enteropeptidase?

Human enteropeptidase is active over a pH range of 6.0 to 9.0, with an optimum around pH 8.0.[1][7] Assay buffers are typically Tris-based and often contain calcium chloride, which has been shown to stabilize the enzyme and enhance its activity.[1][6] Non-ionic detergents like Triton X-100 or Brij-35 may also be included to prevent aggregation and improve the solubility of recombinant enzymes.[6] High ionic strength (e.g., from NaCl) can reduce enzyme activity.[1][6]

Table 2: Examples of Human Enteropeptidase Assay Buffers

Buffer ComponentspHNotesReference(s)
100 mM Tris, 0.02% CaCl₂, 0.01% Triton X-100, 10% DMSO8.0Used for kinetic analysis of recombinant human enteropeptidase.[6]
50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-357.5Standard assay buffer for a commercial recombinant human enteropeptidase kit.
50 mM Tris-HCl or Sodium Phosphate8.0Basic buffer composition; CaCl₂ may be added.[7]
25 mM Tris-HCl, 10 mM CaCl₂8.4Used for assays with both trypsinogen and synthetic peptide substrates.[1]

Troubleshooting Guide

This guide addresses common issues related to the solubility and stability of this compound during experimental use.

Problem: The inhibitor powder is not dissolving in my chosen solvent (e.g., DMSO).

  • Possible Cause: The compound may require gentle warming or vortexing to fully dissolve.

  • Solution:

    • Ensure you are using a high-purity, anhydrous grade solvent.

    • Vortex the solution for 1-2 minutes.

    • If it still hasn't dissolved, warm the solution in a water bath at 37°C for 5-10 minutes.

    • If solubility issues persist, consider trying a different organic solvent, but be mindful of its compatibility with your assay.

Problem: I observe precipitation after diluting the inhibitor stock into my aqueous assay buffer.

  • Possible Cause: The inhibitor's solubility limit in the aqueous buffer has been exceeded. This is a common issue when diluting a compound from a high-concentration organic stock.

  • Solution:

    • Reduce Final Concentration: Test lower final concentrations of the inhibitor.

    • Increase DMSO Percentage: Modestly increase the final percentage of DMSO in your assay buffer (e.g., from 0.5% to 1% or 2%). Ensure you adjust your vehicle controls accordingly and verify that the higher DMSO concentration does not significantly impact enzyme activity.

    • Modify Buffer Composition: Including a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can sometimes help maintain the solubility of small molecules.[6]

    • Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions in a buffer containing a higher percentage of organic solvent before the final dilution into the assay buffer.

G start Precipitation observed in assay well? check_conc Is the inhibitor concentration too high for the buffer? start->check_conc Yes end_ok Problem Resolved start->end_ok No check_dmso Is the final DMSO concentration very low (<0.5%)? check_conc->check_dmso No sol_lower_conc Action: Lower the final inhibitor concentration. check_conc->sol_lower_conc Yes check_buffer Does the assay buffer lack solubilizing agents (e.g., detergent)? check_dmso->check_buffer No sol_inc_dmso Action: Increase final DMSO% (e.g., to 1-2%). Run new vehicle controls. check_dmso->sol_inc_dmso Yes sol_add_detergent Action: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. check_buffer->sol_add_detergent Yes end_fail If issues persist, contact technical support. check_buffer->end_fail No sol_lower_conc->end_ok sol_inc_dmso->end_ok sol_add_detergent->end_ok

Caption: Troubleshooting workflow for inhibitor precipitation.

Problem: My inhibitor shows lower-than-expected activity or my results are not reproducible.

  • Possible Cause 1: Inhibitor Instability: The inhibitor may be unstable in the assay buffer over the course of the experiment, especially during long incubation times.

  • Solution: Minimize the time the inhibitor spends in the aqueous buffer before the reaction is initiated. Prepare fresh dilutions of the inhibitor for each experiment.

  • Possible Cause 2: Enzyme Instability: The activity of Human Enteropeptidase can be affected by buffer conditions and handling.

  • Solution:

    • Ensure the assay buffer pH is within the optimal range (6.0-9.0).[1][7]

    • Include CaCl₂ in the buffer, as it is known to stabilize the enzyme.[1]

    • Avoid repeated freeze-thaw cycles of the enzyme stock. Aliquot the enzyme upon first use.

    • Always run positive (no inhibitor) and negative (no enzyme) controls in every experiment to ensure the enzyme is active and the signal is specific.

Experimental Protocols & Workflows

Protocol: General Enteropeptidase Inhibition Assay

This protocol describes a general method for measuring the inhibition of Human Enteropeptidase using a fluorogenic or colorimetric peptide substrate.

Materials:

  • Active Human Enteropeptidase

  • This compound

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Substrate (e.g., Z-Lys-SBzl with DTNB for colorimetric detection, or a fluorogenic substrate like GD4K-AFC)[5]

  • Anhydrous DMSO

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Plate reader

Procedure:

  • Inhibitor Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Enzyme Preparation: Thaw the Human Enteropeptidase stock on ice. Dilute the enzyme to the desired working concentration (e.g., 0.04 µg/mL) in cold Assay Buffer. Keep on ice.

  • Inhibitor Dilution Plate: Perform serial dilutions of the inhibitor stock.

    • First, create an intermediate dilution of the 10 mM stock in DMSO.

    • Next, perform a serial dilution series in Assay Buffer to achieve 2x the final desired concentrations.

  • Assay Reaction:

    • Add 50 µL of the 2x serially diluted inhibitor (or vehicle control) to the wells of the 96-well plate.

    • Add 50 µL of the diluted Human Enteropeptidase to each well.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of 3x substrate solution (prepared in Assay Buffer).

  • Data Acquisition: Immediately place the plate in a plate reader and measure the signal (absorbance or fluorescence) in kinetic mode at the appropriate temperature (e.g., 25°C or 37°C) for 15-60 minutes.

  • Data Analysis: Determine the reaction velocity (V) from the linear portion of the progress curve for each well. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

G prep_stock 1. Prepare Inhibitor Stock in DMSO plate_inhibitor 4. Add Inhibitor Dilutions & Vehicle Controls to Plate prep_stock->plate_inhibitor prep_enzyme 2. Prepare Working Enzyme Solution plate_enzyme 5. Add Enzyme to all wells and pre-incubate prep_enzyme->plate_enzyme prep_substrate 3. Prepare Working Substrate Solution plate_substrate 6. Initiate reaction by adding Substrate prep_substrate->plate_substrate plate_inhibitor->plate_enzyme plate_enzyme->plate_substrate read_plate 7. Read Plate Kinetically (Absorbance or Fluorescence) plate_substrate->read_plate analyze 8. Calculate Reaction Velocities & Determine IC50 read_plate->analyze

Caption: General workflow for an enzyme inhibition assay.

Enteropeptidase Digestive Cascade

Human Enteropeptidase is the master switch that initiates the activation of numerous digestive enzymes in the intestine. Understanding this pathway provides context for the biological effect of an enteropeptidase inhibitor.

G EP Enteropeptidase (Active) Trypsin Trypsin (Active) EP->Trypsin Cleaves Trypsinogen Trypsinogen (Inactive) Trypsinogen->Trypsin Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Trypsin->Enzymes Activates Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Proenzymes->Enzymes

Caption: The digestive enzyme activation cascade initiated by Enteropeptidase.

References

Technical Support Center: Human Enteropeptidase Inhibitor (HE-IN-2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Human Enteropeptidase Inhibitor (HE-IN-2). The information provided is intended to help prevent and troubleshoot potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Human Enteropeptidase (HE)?

Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1][2][3] It plays a crucial role in protein digestion by converting inactive trypsinogen into active trypsin.[2][3][4] Trypsin then initiates a cascade that activates other pancreatic digestive enzymes, such as chymotrypsinogen, procarboxypeptidases, and proelastases.[1][2][4] The high specificity of enteropeptidase for its substrate is due to its recognition of the highly conserved Asp-Asp-Asp-Asp-Lys (DDDDK) sequence at the N-terminus of trypsinogen.[1][3]

Q2: What is the intended mechanism of action of HE-IN-2?

HE-IN-2 is a competitive inhibitor designed to specifically target the active site of human enteropeptidase, preventing the conversion of trypsinogen to trypsin. By blocking this initial step in the digestive enzyme cascade, HE-IN-2 is intended to reduce the overall proteolytic activity in the gastrointestinal tract. Inhibitors of enteropeptidase are being investigated for therapeutic applications in conditions such as pancreatitis and metabolic diseases.[5][6]

Q3: What are the potential off-target effects of HE-IN-2?

As a serine protease inhibitor, HE-IN-2 has the potential to inhibit other serine proteases with similar substrate specificities or active site structures. Potential off-target proteases for inhibitors that target enzymes cleaving after basic amino acid residues include trypsin, plasmin, thrombin, and plasma kallikrein.[7] Off-target inhibition can lead to unintended physiological effects and compromise the specificity of experimental results. For instance, the small molecule enteropeptidase inhibitor SCO-792 was also found to inhibit trypsin, plasmin, and plasma kallikrein.[7]

Q4: How can I assess the selectivity of HE-IN-2 in my experiments?

Assessing the selectivity of HE-IN-2 is crucial to ensure that the observed effects are due to the inhibition of human enteropeptidase. A selectivity profile can be generated by testing HE-IN-2 against a panel of related serine proteases. This typically involves in vitro enzymatic assays using specific substrates for each protease. The half-maximal inhibitory concentration (IC50) of HE-IN-2 for each protease is determined and compared to its IC50 for human enteropeptidase. A significantly higher IC50 for other proteases indicates good selectivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Off-target effects of HE-IN-2.1. Perform a selectivity profiling assay against a panel of relevant serine proteases (e.g., trypsin, plasmin, thrombin).2. Lower the concentration of HE-IN-2 to a level that is effective for inhibiting enteropeptidase but has minimal impact on identified off-target proteases.3. Use a structurally different enteropeptidase inhibitor as a control to confirm that the observed phenotype is specific to enteropeptidase inhibition.
High background signal in cellular assays. Non-specific binding of HE-IN-2.1. Reduce the concentration of HE-IN-2.2. Increase the number of washing steps in your experimental protocol.3. Include appropriate vehicle controls (e.g., DMSO if the inhibitor is dissolved in it) to account for any non-specific effects of the solvent.[8]
Low potency or lack of inhibition. 1. Incorrect inhibitor concentration.2. Inhibitor degradation.3. Inappropriate assay conditions.1. Verify the concentration of the HE-IN-2 stock solution.2. Aliquot the inhibitor and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.3. Ensure the pH, temperature, and buffer composition of your assay are optimal for both enteropeptidase activity and inhibitor binding. The enzymatic activity of the recombinant human enteropeptidase light chain is optimal at pH 7.5.[3]
Precipitation of the inhibitor in the assay buffer. Poor solubility of HE-IN-2.1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended levels (typically <1%).[8]2. Test the solubility of HE-IN-2 in different buffer systems.

Experimental Protocols

Protocol 1: In Vitro Selectivity Profiling of HE-IN-2

This protocol describes a general method for assessing the selectivity of HE-IN-2 against a panel of serine proteases using chromogenic or fluorogenic substrates.

Materials:

  • HE-IN-2

  • Human Enteropeptidase (recombinant)

  • Panel of off-target serine proteases (e.g., trypsin, plasmin, thrombin, plasma kallikrein)

  • Specific chromogenic or fluorogenic substrate for each protease

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)[9]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of HE-IN-2: Prepare a 2-fold serial dilution of HE-IN-2 in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Enzyme Preparation: Dilute each protease in the assay buffer to a working concentration that yields a linear reaction rate within the desired assay time.

  • Assay Setup:

    • Add 50 µL of the diluted enzyme to each well of a 96-well plate.

    • Add 25 µL of the HE-IN-2 serial dilution or vehicle control to the respective wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add 25 µL of the specific substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Km for the respective enzyme.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of HE-IN-2.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each protease by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table presents hypothetical selectivity data for HE-IN-2, demonstrating how to structure and interpret the results from a selectivity profiling experiment.

ProteaseIC50 (nM) for HE-IN-2Selectivity (Fold) vs. Enteropeptidase
Human Enteropeptidase101
Trypsin50050
Plasmin2,500250
Thrombin>10,000>1,000
Plasma Kallikrein1,200120

Interpretation: A higher selectivity fold indicates greater specificity of the inhibitor for human enteropeptidase over the off-target protease. In this hypothetical example, HE-IN-2 is highly selective for enteropeptidase.

Visualizations

Signaling Pathway of Enteropeptidase Action

Enteropeptidase_Pathway Trypsinogen Trypsinogen (Inactive) Enteropeptidase Human Enteropeptidase Trypsinogen->Enteropeptidase Trypsin Trypsin (Active) Enteropeptidase->Trypsin Cleavage Proenzymes Other Pancreatic Proenzymes (Inactive) (e.g., Chymotrypsinogen) Trypsin->Proenzymes ActiveEnzymes Active Digestive Enzymes Proenzymes->ActiveEnzymes Activation HE_IN2 HE-IN-2 HE_IN2->Enteropeptidase Inhibition

Caption: The digestive cascade initiated by Human Enteropeptidase and inhibited by HE-IN-2.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow Start Start: Hypothesis of Off-Target Effects Select_Proteases Select Panel of Related Serine Proteases Start->Select_Proteases In_Vitro_Assay Perform In Vitro Enzymatic Assays Select_Proteases->In_Vitro_Assay Determine_IC50 Determine IC50 Values for Each Protease In_Vitro_Assay->Determine_IC50 Calculate_Selectivity Calculate Selectivity Profile Determine_IC50->Calculate_Selectivity Analyze_Results Analyze Results Calculate_Selectivity->Analyze_Results Optimize_Experiment Optimize Experimental Conditions (e.g., lower HE-IN-2 concentration) Analyze_Results->Optimize_Experiment Off-target effects observed End End: Minimized Off-Target Effects Analyze_Results->End High selectivity confirmed Optimize_Experiment->In_Vitro_Assay Confirm_Specificity Confirm Specificity with Alternative Inhibitor Optimize_Experiment->Confirm_Specificity Confirm_Specificity->End

Caption: A logical workflow for identifying and mitigating off-target effects of HE-IN-2.

References

How to improve the accuracy of Human enteropeptidase-IN-2 IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and reproducibility of Human Enteropeptidase-IN-2 IC50 determination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the accuracy of enteropeptidase IC50 values?

The accuracy of IC50 determination for human enteropeptidase is highly sensitive to several experimental parameters. Key factors include the concentration of the substrate relative to its Michaelis-Menten constant (K_m_), the duration of incubation for both the enzyme-inhibitor and the enzyme-substrate reactions, the final concentration of dimethyl sulfoxide (DMSO) in the assay, and the stability and handling of the enzyme and other reagents.[1][2][3][4] Consistent and optimized conditions are crucial for obtaining reliable and reproducible results.[5]

Q2: How does the substrate concentration affect the IC50 value?

The substrate concentration is a critical determinant of the apparent IC50 value. For accurate and comparable IC50 values, it is recommended to use a substrate concentration at or below the K_m_ value.[3] Using substrate concentrations significantly above the K_m_ can lead to an overestimation of the IC50 value, as the inhibitor will require a higher concentration to compete with the saturating substrate.[3] It is advisable to determine the K_m_ of the substrate under your specific experimental conditions before proceeding with inhibitor screening.[6]

Q3: What is the optimal incubation time for the enzyme and inhibitor?

The pre-incubation time of the enzyme with the inhibitor before the addition of the substrate can significantly impact the IC50 value, especially for time-dependent or irreversible inhibitors.[4][7] A longer pre-incubation time may lead to a lower IC50 value. It is important to standardize this incubation time across all experiments. For initial screenings, a pre-incubation time of 15-30 minutes is often used.[8] The reaction time with the substrate should be kept within the linear range of the assay to ensure that the measured activity is proportional to the enzyme concentration.[1][2]

Q4: What is the maximum tolerated DMSO concentration in the assay?

Many small molecule inhibitors are dissolved in DMSO. However, high concentrations of DMSO can denature proteins and inhibit enzyme activity, thereby affecting the IC50 determination.[9] The tolerance of enteropeptidase to DMSO should be determined empirically. Generally, it is recommended to keep the final DMSO concentration in the assay as low as possible, typically below 1-2%.[10] If higher concentrations are necessary due to inhibitor solubility, a DMSO concentration curve should be run to assess its effect on the enzyme's activity, and the same final DMSO concentration should be maintained in all wells, including controls.[11][12]

Troubleshooting Guide

Problem: High variability and poor reproducibility of IC50 values.

Possible Cause Suggested Solution
Inconsistent incubation times Use a multichannel pipette or automated liquid handling system to ensure simultaneous addition of reagents. Standardize all incubation times (enzyme-inhibitor pre-incubation and enzyme-substrate reaction).[4]
Fluctuations in assay temperature Ensure that all reagents and plates are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction. Use a temperature-controlled plate reader.[1]
Sub-optimal substrate concentration Determine the K_m_ of your substrate under your assay conditions and use a substrate concentration at or below the K_m_.[3][6]
DMSO concentration effects Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%). Run a DMSO tolerance control to determine the effect of the solvent on enzyme activity.[10][13]
Reagent degradation Aliquot and store the human enteropeptidase and substrate at the recommended temperature (e.g., -20°C or -80°C) to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[1][2]
Pipetting errors Calibrate pipettes regularly. Use a new set of tips for each reagent and concentration to avoid cross-contamination.

Problem: No or very low enzyme activity detected.

Possible Cause Suggested Solution
Inactive enzyme Verify the activity of the enzyme with a positive control inhibitor of known potency. Ensure proper storage and handling of the enzyme stock.[1]
Incorrect buffer composition Ensure the assay buffer has the correct pH (typically pH 7.5-8.0) and contains essential cofactors like CaCl_2_.[14][15]
Substrate degradation Protect fluorescent substrates from light. Prepare fresh substrate solutions for each experiment.[1]
Incorrect plate reader settings For fluorescent assays, ensure the excitation and emission wavelengths are correctly set for the specific fluorophore (e.g., AFC: λ_Ex_ = 380 nm / λ_Em_ = 500 nm).[1]

Experimental Protocols

Fluorescence-Based Human Enteropeptidase IC50 Determination

This protocol provides a general framework for determining the IC50 of an inhibitor using a fluorogenic substrate.

Materials:

  • Recombinant Human Enteropeptidase

  • Fluorogenic Enteropeptidase Substrate (e.g., GD(4)K-AMC)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl_2_, 0.05% Brij-35, pH 7.5)[14]

  • Test Inhibitor (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Nafamostat)[16]

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human enteropeptidase in assay buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range during the measurement period.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should ideally be at the K_m_ value.

    • Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in each dilution is the same.

  • Assay Protocol:

    • Add 25 µL of the inhibitor dilutions (or positive control/vehicle control) to the wells of the 96-well plate.

    • Add 25 µL of the enteropeptidase working solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary
Parameter Recommended Range/Value Reference
pH 7.5 - 8.0[14][15]
Temperature 25°C - 37°C[8]
CaCl_2_ Concentration 2 - 10 mM[8][14]
Substrate Concentration ≤ K_m_[3]
Final DMSO Concentration ≤ 1%[10]
Enzyme-Inhibitor Pre-incubation 15 - 30 minutes[8]
Kinetic Reading Duration 30 - 60 minutes[1]

Visualizations

experimental_workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Plate Setup (Add Inhibitor/Control) prep->plate enzyme_add Add Enzyme Solution plate->enzyme_add pre_incubate Pre-incubation (15-30 min @ 37°C) enzyme_add->pre_incubate substrate_add Initiate Reaction (Add Substrate) pre_incubate->substrate_add read Kinetic Measurement (Fluorescence Plate Reader) substrate_add->read analyze Data Analysis (Calculate Rates, % Inhibition, IC50) read->analyze

Caption: General experimental workflow for enteropeptidase IC50 determination.

troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting issue_node Inaccurate/Irreproducible IC50 Results start->issue_node check_controls Are controls (positive/negative) working correctly? issue_node->check_controls check_enzyme Check Enzyme Activity & Reagent Stability check_controls->check_enzyme No check_params Are assay parameters optimized & consistent? check_controls->check_params Yes check_enzyme->issue_node optimize_params Optimize Substrate Conc., Incubation Times, DMSO % check_params->optimize_params No check_handling Review Pipetting & Plate Handling check_params->check_handling Yes optimize_params->issue_node improve_technique Refine Technique, Calibrate Pipettes check_handling->improve_technique No end Accurate IC50 check_handling->end Yes improve_technique->issue_node enteropeptidase_pathway cluster_duodenum Duodenal Lumen cluster_inhibition Inhibitor Action EP Enteropeptidase (on brush border) Trypsin Trypsin (active) EP->Trypsin Trypsinogen Trypsinogen (inactive) Trypsinogen->EP cleavage Proenzymes Other Pancreatic Proenzymes Trypsin->Proenzymes activates Active_Enzymes Active Digestive Enzymes Proenzymes->Active_Enzymes Inhibitor Enteropeptidase Inhibitor (e.g., IN-2) Inhibitor->EP blocks

References

Common issues with Human enteropeptidase-IN-2 experiments and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Human Enteropeptidase-IN-2.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Issue Possible Cause Solution
Low or No Inhibition Observed Inactive Inhibitor: Improper storage or handling may have led to the degradation of this compound.Store the inhibitor as recommended on the certificate of analysis. Prepare fresh working solutions for each experiment.[1]
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor activity.Ensure the assay is performed within the optimal pH range for enteropeptidase activity (pH 6-9).[2][3][4][5] Maintain a consistent temperature, typically 25°C or 37°C.[4][5][6]
Enzyme Concentration Too High: An excess of enteropeptidase can overcome the inhibitory effect.Optimize the enzyme concentration in your assay. Perform a titration of the enzyme to determine the optimal concentration for inhibitor screening.
Inconsistent Results Inhibitor Precipitation: this compound may have limited solubility in the assay buffer.Prepare the inhibitor stock solution in an appropriate solvent like DMSO.[6] Avoid repeated freeze-thaw cycles.[4] If solubility issues persist, consider using a buffer containing a mild detergent like Triton X-100 (e.g., 0.01%).[6]
Pipetting Errors: Inaccurate pipetting can lead to variability in inhibitor and enzyme concentrations.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting variability.
Assay Interference: Components in the sample matrix or the detection system may interfere with the assay.Run appropriate controls, including a vehicle control (solvent without inhibitor) and a no-enzyme control. If interference is suspected, consider using an alternative assay format.
Apparent Off-Target Effects Non-Specific Inhibition: At high concentrations, the inhibitor may inhibit other proteases.Determine the IC50 value of this compound against other relevant serine proteases to assess its specificity.
Cellular Toxicity: The inhibitor may exhibit cytotoxicity at the concentrations used in cell-based assays.Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration of the inhibitor.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and what is its mechanism of action?"

???+ question "What are the recommended storage and handling conditions for this compound?"

???+ question "What is the solubility of this compound?"

???+ question "What are the IC50 values for this compound?"

???+ question "How can I address low solubility and stability of recombinant human enteropeptidase in my experiments?"

Experimental Protocols

Enteropeptidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against human enteropeptidase using a colorimetric substrate.

Materials:

  • Recombinant Human Enteropeptidase

  • This compound

  • Substrate: Z-Lys-SBzl (thiobenzyl benzyloxycarbonyl-L-lysinate)[7]

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))[7]

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5[7]

  • 96-well clear plate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the recombinant human enteropeptidase to the desired concentration in Assay Buffer.

    • Prepare a solution of the substrate Z-Lys-SBzl and DTNB in Assay Buffer.

  • Assay Setup:

    • Add diluted this compound to the wells of the 96-well plate. Include a vehicle control (DMSO without inhibitor).

    • Add the diluted recombinant human enteropeptidase to all wells except the no-enzyme control wells.

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate/DTNB mixture to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin reading the absorbance at 405 nm in kinetic mode for a set period (e.g., 5-10 minutes).[6][7]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Enteropeptidase_Activation_Cascade Proenteropeptidase Proenteropeptidase (Zymogen) Enteropeptidase Enteropeptidase (Active) Proenteropeptidase->Enteropeptidase Activation Trypsinogen Trypsinogen (Zymogen) Enteropeptidase->Trypsinogen Cleavage Trypsin Trypsin (Active) Other_Proenzymes Other Pancreatic Proenzymes Trypsin->Other_Proenzymes Activation Active_Enzymes Active Digestive Enzymes Inhibitor This compound Inhibitor->Enteropeptidase Inhibition

Caption: Digestive enzyme activation cascade initiated by enteropeptidase and inhibited by this compound.

Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate/DTNB Mix Add_Substrate Add Substrate to Initiate Prep_Substrate->Add_Substrate Incubate Incubate Enzyme and Inhibitor Add_Enzyme->Incubate Incubate->Add_Substrate Read_Absorbance Kinetic Read at 405 nm Add_Substrate->Read_Absorbance Calculate_Rates Calculate Reaction Rates Read_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

References

Adjusting assay conditions for optimal Human enteropeptidase-IN-2 performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Human Enteropeptidase-IN-2 in their experiments. Find troubleshooting tips and frequently asked questions to ensure optimal assay performance.

Frequently Asked Questions (FAQs)

Q1: What are the recommended assay conditions for Human Enteropeptidase?

A1: For optimal performance, Human Enteropeptidase activity assays should be conducted under specific buffer and temperature conditions. A common assay buffer consists of 100 mM Tris, pH 8.0, supplemented with 0.02% CaCl₂, and 0.01% Triton X-100.[1] The enzyme is active over a broad pH range of 6.0 to 9.0.[2][3] Assays are typically performed at 25°C or 37°C.[1][2][4]

Q2: What are suitable substrates for measuring Human Enteropeptidase activity?

A2: Several synthetic substrates can be used to measure enteropeptidase activity. A highly specific substrate is Gly-(Asp)4-Lys-β-naphthylamide (GD4K-NA).[5] Other commonly used substrates include Z-Lys-SBzl and various chromogenic and fluorogenic peptides containing the enteropeptidase recognition sequence (DDDDK).[1][6][7] For fluorometric assays, a substrate like 7-amino-4-trifluoromethylcoumarin (AFC)-tagged peptide is suitable.[4]

Q3: How should I prepare and store this compound?

A3: this compound is a potent inhibitor of enteropeptidase.[8][9] For storage, it is recommended to follow the supplier's instructions, which typically involve storing the compound at -20°C. To prepare for an assay, create a stock solution in a suitable solvent like DMSO.

Q4: What is the mechanism of action for this compound?

A4: this compound is a potent inhibitor with reported IC₅₀ values of 540 nM (initial) and 30 nM (apparent).[8] Inhibitors of this class often work by binding to the active site of the enzyme, preventing the substrate from binding and being cleaved.[10] Some enteropeptidase inhibitors have been shown to be reversible covalent inhibitors.[11]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Enteropeptidase Activity Improper Assay Conditions: Incorrect pH, temperature, or buffer composition.Ensure the assay is performed at the optimal pH (around 8.0) and temperature (25°C or 37°C). Use a buffer containing Tris and CaCl₂.[1][2][5]
Enzyme Instability: The enzyme may have degraded due to improper storage or handling.Store the enzyme at -20°C in a glycerol-containing buffer.[2][6] Avoid repeated freeze-thaw cycles.[4]
Substrate Degradation: The substrate may have hydrolyzed over time.Prepare fresh substrate solutions for each experiment.
Inconsistent Results Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions like glycerol.
Temperature Fluctuations: Inconsistent temperature control during the assay.Use a temperature-controlled plate reader or water bath to maintain a constant temperature.[1]
Reagent Contamination: Cross-contamination of reagents.Use fresh, sterile pipette tips for each reagent.
This compound Shows No Inhibition Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to observe an effect.Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC₅₀.
Inhibitor Insolubility: The inhibitor may not be fully dissolved in the assay buffer.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme. A final DMSO concentration of 10% has been used in some assays.[1]
Inactive Inhibitor: The inhibitor may have degraded.Store the inhibitor according to the manufacturer's instructions and prepare fresh dilutions for each experiment.
High Background Signal Substrate Autohydrolysis: The substrate may be unstable and hydrolyzing spontaneously.Run a "no-enzyme" control to measure the rate of autohydrolysis and subtract this from the experimental values.
Contaminated Reagents: Buffers or other reagents may be contaminated with proteases.Use high-purity reagents and sterile, nuclease-free water.

Experimental Protocols

Protocol 1: Determining the IC₅₀ of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Human Enteropeptidase

  • This compound

  • Fluorogenic substrate (e.g., AFC-tagged peptide)

  • Assay Buffer: 100 mM Tris, pH 8.0, 0.02% CaCl₂, 0.01% Triton X-100

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the inhibitor in Assay Buffer.

    • Prepare a working solution of Human Enteropeptidase in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Set up the Assay:

    • In a 96-well plate, add the diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control.

    • Add the Human Enteropeptidase solution to all wells except the "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., λEx = 380 nm/ λEm = 500 nm for AFC).[4]

    • Measure the fluorescence kinetically for 10-30 minutes at 25°C or 37°C.[1][4]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Recommended Assay Conditions for Human Enteropeptidase

Parameter Recommended Condition Reference
pH 8.0 (active range 6.0-9.0)[1][2][5]
Temperature 25°C or 37°C[1][2][4]
Buffer 100 mM Tris[1]
Additives 0.02% CaCl₂, 0.01% Triton X-100[1]
Substrates GD4K-NA, Z-Lys-SBzl, AFC-tagged peptide[1][4][5]

Table 2: Troubleshooting Summary

Issue Primary Check Secondary Check
Low ActivityAssay conditions (pH, temp)Enzyme and substrate integrity
Inconsistent DataPipetting accuracyTemperature stability
No InhibitionInhibitor concentrationInhibitor solubility and stability
High Background"No-enzyme" controlReagent purity

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Inhibitor, Substrate) plate_setup Set up 96-well Plate reagent_prep->plate_setup add_inhibitor Add Inhibitor Dilutions plate_setup->add_inhibitor add_enzyme Add Enteropeptidase add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add Substrate (Initiate) pre_incubate->add_substrate measure_fluorescence Kinetic Measurement add_substrate->measure_fluorescence calculate_rates Calculate Initial Rates measure_fluorescence->calculate_rates plot_data Plot % Inhibition vs [Inhibitor] calculate_rates->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 troubleshooting_logic cluster_activity Low/No Activity cluster_inhibition No Inhibition cluster_consistency Inconsistent Results start Problem Encountered check_conditions Check Assay Conditions (pH, Temp, Buffer) start->check_conditions check_conc Verify Inhibitor Concentration start->check_conc check_pipetting Review Pipetting Technique start->check_pipetting check_reagents Check Reagent Integrity (Enzyme, Substrate) check_conditions->check_reagents solution Problem Resolved check_reagents->solution check_solubility Check Inhibitor Solubility check_conc->check_solubility check_activity Confirm Inhibitor Activity check_solubility->check_activity check_activity->solution check_temp Ensure Stable Temperature check_pipetting->check_temp check_temp->solution

References

Interpreting initial vs. apparent IC50 values for Human enteropeptidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Human Enteropeptidase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in accurately interpreting experimental data and troubleshooting common issues encountered when working with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of human enteropeptidase. Enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a crucial role in protein digestion by activating trypsinogen to trypsin.[1][2][3][4] The "IN-2" designation is a specific identifier for this particular inhibitory compound. Based on the common behavior of potent enzyme inhibitors, it is likely that this compound exhibits time-dependent inhibition, meaning its inhibitory potency increases with the duration of incubation with the enzyme.[5] This suggests a mechanism that may involve a two-step process: an initial binding event followed by a conformational change or covalent bond formation, leading to a more tightly bound enzyme-inhibitor complex.

Q2: What is the difference between an "initial" IC50 and an "apparent" IC50 value?

A2: The distinction between initial and apparent IC50 is critical for understanding time-dependent inhibitors like this compound.

  • Initial IC50 (IC50(initial)) : This value represents the inhibitor concentration required to achieve 50% inhibition of the enzyme's activity with minimal or no pre-incubation of the inhibitor with the enzyme before the addition of the substrate. It reflects the initial binding affinity of the inhibitor.[6]

  • Apparent IC50 (IC50(app)) : This value is determined after a specific period of pre-incubation of the enzyme and inhibitor together before adding the substrate.[6] For a time-dependent inhibitor, the apparent IC50 will be lower than the initial IC50 because the pre-incubation period allows the inhibitor to exert its full, time-dependent inhibitory effect.[5]

Q3: Why is my IC50 value for this compound different from the value on the datasheet?

A3: Discrepancies in IC50 values can arise from several experimental variables.[7][8][9] It is crucial to ensure your experimental conditions closely match those used to determine the datasheet value. Key factors include:

  • Pre-incubation time: As a time-dependent inhibitor, the length of time the inhibitor is incubated with the enzyme before adding the substrate will significantly impact the IC50 value.

  • Substrate concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[7][10]

  • Enzyme concentration: The concentration of enteropeptidase in the assay can influence the measured IC50.

  • Buffer components and pH: The composition of the assay buffer, including pH and the presence of additives, can affect enzyme activity and inhibitor binding.[11]

  • Temperature: Enzyme kinetics are temperature-dependent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Apparent IC50 is much higher than expected. Inadequate pre-incubation time. For a time-dependent inhibitor, a sufficient pre-incubation period is necessary to observe maximal potency. Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. A time-course experiment can help determine the optimal pre-incubation duration.
Substrate concentration is too high. For competitive inhibitors, a high substrate concentration can compete with the inhibitor, leading to an artificially high IC50 value.[7][10] If the mechanism of inhibition is competitive, consider reducing the substrate concentration, ideally to a level at or below the Michaelis constant (Km).
Degradation of the inhibitor. Ensure the inhibitor stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
High variability between replicate experiments. Inconsistent pre-incubation times. Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents and precise timing of incubation steps.
Pipetting errors. Calibrate your pipettes regularly. Use low-retention pipette tips. Ensure thorough mixing of all components.
Assay components not at thermal equilibrium. Allow all reagents to reach the assay temperature before starting the experiment.
No inhibition observed. Incorrect inhibitor concentration range. Perform a wider range of inhibitor dilutions. Start with a high concentration (e.g., 100 µM) and perform serial dilutions.
Inactive inhibitor. Verify the identity and purity of the inhibitor. If possible, test its activity in a validated, orthogonal assay.
Problem with the enzyme or substrate. Run a control experiment with a known, potent inhibitor of enteropeptidase to confirm the activity of your enzyme and substrate.

Data Presentation

The following table illustrates the expected relationship between pre-incubation time and the IC50 value for a time-dependent inhibitor like this compound. (Note: These are example values for illustrative purposes).

Pre-incubation Time (minutes)IC50 Value (nM)Designation
0150Initial IC50
3050Apparent IC50
6025Apparent IC50
12010Apparent IC50

Experimental Protocols

Protocol for Determining Initial IC50

This protocol is designed to measure the inhibitory potency of this compound with no pre-incubation.

Materials:

  • Human recombinant enteropeptidase

  • This compound

  • Fluorogenic enteropeptidase substrate (e.g., QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5))[5]

  • Assay Buffer: 50 mM Tricine, pH 8.0, 0.01% (w/v) Tween-20, 10 mM CaCl2[5]

  • DMSO

  • Black, low-volume 384-well assay plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In the assay plate, add the inhibitor solution.

  • Prepare a solution of the fluorogenic substrate in the assay buffer.

  • Prepare a solution of human recombinant enteropeptidase in the assay buffer.

  • Simultaneously (or as close in time as possible) add the enzyme solution and the substrate solution to the wells containing the inhibitor.

  • Immediately begin monitoring the fluorescence signal in a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Record the initial reaction rates (v₀).

  • Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol for Determining Apparent IC50

This protocol includes a pre-incubation step to characterize the time-dependent inhibition.

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In the assay plate, add the inhibitor solution.

  • Add the human recombinant enteropeptidase solution to the wells containing the inhibitor.

  • Incubate the plate at room temperature for a defined period (e.g., 30, 60, or 120 minutes).[5] This is the pre-incubation step.

  • Following the pre-incubation, add the fluorogenic substrate solution to all wells to initiate the reaction.

  • Immediately begin monitoring the fluorescence signal in a plate reader.

  • Record the initial reaction rates (v₀).

  • Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit the data to determine the apparent IC50 value for that specific pre-incubation time.

Visualizations

G cluster_workflow IC50 Determination Workflow cluster_initial Initial IC50 cluster_apparent Apparent IC50 prep Prepare Reagents (Enzyme, Inhibitor, Substrate) dilute Create Inhibitor Serial Dilution prep->dilute add_all Add Inhibitor, Enzyme, and Substrate to Plate dilute->add_all add_inhib_enz Add Inhibitor and Enzyme to Plate dilute->add_inhib_enz read_initial Immediate Kinetic Read add_all->read_initial calc_initial Calculate Initial IC50 read_initial->calc_initial preincubate Pre-incubate (e.g., 120 min) add_inhib_enz->preincubate add_sub Add Substrate preincubate->add_sub read_apparent Kinetic Read add_sub->read_apparent calc_apparent Calculate Apparent IC50 read_apparent->calc_apparent

Caption: Experimental workflows for determining initial vs. apparent IC50 values.

G cluster_legend Legend E E EI E-I E->EI k_on I I EI->E k_off EI_star E-I* EI->EI_star k_inact E_legend Enzyme (Enteropeptidase) I_legend Inhibitor (IN-2) EI_legend Initial Reversible Complex EI_star_legend Stable Inhibited Complex

Caption: Simplified signaling pathway for time-dependent inhibition.

References

Minimizing variability in Human enteropeptidase-IN-2 inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize variability in Human Enteropeptidase (HE) inhibition assays, with a focus on inhibitors like Human enteropeptidase-IN-2.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a human enteropeptidase inhibition assay?

An enteropeptidase inhibition assay measures the ability of a compound, such as this compound, to reduce the enzymatic activity of enteropeptidase. Enteropeptidase is a serine protease that specifically cleaves the pro-peptide from trypsinogen, activating it to trypsin.[1][2] Assays typically utilize a synthetic substrate that mimics the enteropeptidase recognition sequence (e.g., Gly-(Asp)4-Lys). When cleaved by the enzyme, this substrate releases a fluorescent or chromogenic molecule. The signal generated is proportional to the enzyme's activity. The presence of an inhibitor reduces this signal, allowing for the quantification of its potency (e.g., IC50 value).[3]

Q2: What are the primary sources of variability in these assays?

Variability in enzyme assays can stem from multiple sources. Key factors include:

  • Reagent Preparation and Handling: Inconsistent enzyme or substrate concentrations, improper storage leading to degradation, and variability in buffer pH or ionic strength.[4][5]

  • Experimental Conditions: Fluctuations in incubation temperature and timing, as well as the type of microplate used.[4][6]

  • Pipetting and Dispensing: Inaccurate or inconsistent liquid handling, especially when preparing serial dilutions of inhibitors or dispensing small volumes.

  • Enzyme and Substrate Quality: Batch-to-batch variation in recombinant enteropeptidase activity or purity of the synthetic substrate.

  • Data Acquisition: Inconsistent read times and instrument settings on the plate reader.

Q3: How is this compound characterized as an inhibitor?

This compound (also referred to as compound 1c in associated literature) is identified as a potent inhibitor of human enteropeptidase.[7] Its potency is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Q4: My assay results are inconsistent. How can I validate the assay's performance?

To ensure your assay is robust and reproducible, you should calculate the Z'-factor (Z-prime). A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. Values between 0 and 0.5 are acceptable, while values below 0 suggest the assay is not reliable.[8] The calculation requires running multiple replicates of high controls (enzyme + substrate, no inhibitor) and low controls (substrate only, no enzyme).

Section 2: Troubleshooting Guide

Q1: I'm observing high well-to-well variability and a low Z'-factor (<0.5). What should I do?

High variability can obscure real inhibition effects. Consider the following solutions:

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure multichannel pipettors are dispensing evenly across all channels.
Inconsistent Mixing Mix the plate gently on a horizontal shaker after adding reagents to ensure a homogeneous reaction mixture in each well.[3]
Edge Effects Temperature or evaporation gradients across the plate can cause "edge effects." Avoid using the outermost wells or fill them with buffer/water to create a humidity barrier.
Reagent Instability Prepare fresh reagents for each experiment. Keep the enzyme on ice at all times and avoid repeated freeze-thaw cycles.[3]

Q2: The IC50 value for my inhibitor changes significantly between experiments. Why is this happening?

Shifts in IC50 values often point to changes in critical assay parameters.

Potential CauseRecommended Solution
Variable Enzyme Concentration The apparent IC50 of an inhibitor can be dependent on the enzyme concentration. Ensure you use the same, validated lot and concentration of enteropeptidase for each assay.
Variable Substrate Concentration For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Perform assays at a substrate concentration at or below its Michaelis constant (Km) and keep it consistent.[6]
Incorrect Incubation Times Ensure that both the pre-incubation of the enzyme with the inhibitor and the final reaction incubation are precisely timed and consistent across all experiments.
DMSO Concentration If your inhibitor is dissolved in DMSO, ensure the final concentration of DMSO is the same in all wells (including controls), typically ≤1%. High concentrations can affect enzyme activity.[9]

Q3: I am seeing very low or no enzyme activity in my positive control wells.

This indicates a fundamental problem with the reaction components or conditions.

Potential CauseRecommended Solution
Inactive Enzyme The enzyme may have degraded due to improper storage or handling. Test a new vial or lot of the enzyme. Confirm activity using a known control substrate.
Incorrect Buffer Composition Human enteropeptidase activity can be sensitive to pH and ionic strength.[10] The optimal pH is typically around 7.5-8.4.[2][10] Ensure the buffer contains necessary cofactors like CaCl2 if required by the specific enzyme construct.[2][11]
Substrate Degradation Substrates, especially fluorescent ones, can be light-sensitive. Store them protected from light and prepare fresh solutions for each assay.
Presence of Inhibitors Check all reagents (buffer, water) for contaminating protease inhibitors.

Section 3: Experimental Protocols & Data

Generic Protocol for Human Enteropeptidase Inhibition Assay

This protocol outlines a general procedure for determining the potency of an inhibitor like HE-IN-2 using a fluorescence-based assay.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer such as 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, at pH 7.5.[11]

    • Human Enteropeptidase (HE) : Reconstitute and dilute the enzyme in cold Assay Buffer to the desired final concentration (e.g., 0.02 µg/mL).[11] Always keep the enzyme solution on ice.

    • Inhibitor (HE-IN-2) : Prepare a stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further into Assay Buffer to achieve the final desired concentrations.

    • Substrate : Prepare a stock of a fluorogenic substrate, such as one containing the Gly-(Asp)4-Lys recognition sequence tagged with AFC (7-amino-4-trifluoromethylcoumarin), in DMSO. Dilute to the final working concentration in Assay Buffer.[3]

  • Assay Procedure (96-well plate format) :

    • Add 50 µL of Assay Buffer to the "no enzyme" (background) control wells.

    • Add 50 µL of the diluted HE solution to all other wells (inhibitor test wells and "no inhibitor" positive control wells).

    • Add a small volume (e.g., 1-5 µL) of the diluted inhibitor solutions to the test wells. Add the same volume of Assay Buffer containing the equivalent DMSO concentration to the positive and negative control wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Mix the plate gently.

  • Data Acquisition :

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm for an AFC-based substrate.[3]

  • Data Analysis :

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the "no enzyme" controls from all other wells.

    • Normalize the data by setting the average rate of the "no inhibitor" control to 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following tables provide key data points relevant to HE-IN-2 and typical assay conditions.

Table 1: Inhibitor Potency

Inhibitor Target IC50 (initial) IC50 (apparent) Reference
This compound Human Enteropeptidase 540 nM 30 nM [7]

Initial and apparent IC50 values may differ based on assay conditions like pre-incubation time.

Table 2: Typical Assay Parameters

Parameter Typical Value/Condition Notes
pH 7.5 - 8.4 Activity is optimal in this range.[2][10]
Temperature 25°C - 37°C Higher temperatures increase reaction rates but may decrease enzyme stability over time.[4]
Substrate Gly-(Asp)4-Lys-AFC A common fluorogenic substrate.[3]
Calcium Chloride (CaCl2) 10 mM Often included in buffers to maintain enzyme structure and activity.[2][11]

| DMSO Concentration | ≤ 1% | High concentrations can inhibit enzyme activity. |

Section 4: Visual Guides

Experimental and Logical Workflows

experimental_workflow prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) plate 2. Plate Setup (Add Enzyme & Inhibitor) prep->plate pre_incubate 3. Pre-incubation (e.g., 15-30 min) plate->pre_incubate start_rxn 4. Reaction Initiation (Add Substrate) pre_incubate->start_rxn read 5. Kinetic Measurement (Fluorescence Reading) start_rxn->read analyze 6. Data Analysis (Calculate Rates, Plot IC50 Curve) read->analyze

Caption: Standard workflow for an enteropeptidase inhibition assay.

troubleshooting_logic start Problem: Inconsistent Results check_z Is Z'-factor > 0.5? start->check_z z_bad High Well-to-Well Variability check_z->z_bad No z_good Low Well-to-Well Variability check_z->z_good Yes fix_pipetting Review Pipetting Technique & Calibrate Equipment z_bad->fix_pipetting fix_mixing Ensure Proper Mixing & Check for Edge Effects z_bad->fix_mixing check_ic50 Are IC50 values shifting between experiments? z_good->check_ic50 ic50_shifts Verify Assay Conditions check_ic50->ic50_shifts Yes ic50_stable Results are Consistent. Proceed with Screening. check_ic50->ic50_stable No fix_conc Confirm Enzyme/Substrate Concentrations are Consistent ic50_shifts->fix_conc fix_time Standardize Incubation Times & DMSO Concentration ic50_shifts->fix_time

Caption: A decision tree for troubleshooting inconsistent assay results.

activation_pathway ep Enteropeptidase (Active Enzyme) trypsin Trypsin (Active Enzyme) ep->trypsin Cleaves & Activates trypsinogen Trypsinogen (Inactive Zymogen) trypsinogen->trypsin other_enzymes Active Digestive Enzymes trypsin->other_enzymes Activates other_zymogens Other Pancreatic Zymogens (e.g., Chymotrypsinogen) other_zymogens->other_enzymes inhibitor Enteropeptidase Inhibitor (e.g., HE-IN-2) inhibitor->ep Blocks Activation

Caption: The digestive cascade initiated by enteropeptidase.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Activity of Human Enteropeptidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of Human enteropeptidase-IN-2 against other known inhibitors of human enteropeptidase. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development and discovery programs.

Introduction to Human Enteropeptidase

Human enteropeptidase (also known as enterokinase) is a serine protease located in the brush border of the duodenum and jejunum. It plays a crucial role in protein digestion by converting inactive trypsinogen into its active form, trypsin. This activation of trypsin initiates a cascade that activates other pancreatic zymogens, such as chymotrypsinogen, proelastase, and procarboxypeptidases, which are essential for the breakdown of dietary proteins. Given its pivotal role in the digestive process, the inhibition of human enteropeptidase presents a therapeutic target for various conditions, including obesity and pancreatitis.

Comparative Inhibitory Activity

The following table summarizes the quantitative inhibitory activity of this compound and other selected inhibitors against human enteropeptidase.

InhibitorType of InhibitionIC50Kik_inact/Ki (M⁻¹s⁻¹)Reference
This compound -540 nM (initial), 30 nM (apparent)--[1]
SCO-792 Reversible5.4 nM-82,000[2][3]
Camostat Reversible Covalent--1.5 x 10⁴
FOY-251 (active metabolite of Camostat) Reversible Covalent--9,295
Aprotinin (Bovine Pancreatic Trypsin Inhibitor) Reversible-0.06 pM (for trypsin)-[4][5]
Leupeptin Reversible-3.5 nM (for trypsin)-[6]
Benzamidine Reversible Competitive-19 µM (for trypsin)-[7]
Soybean Trypsin Inhibitor ----

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This protocol is adapted from the methodology used for the characterization of SCO-792 and is suitable for high-throughput screening of enteropeptidase inhibitors.[2][3]

Materials:

  • Recombinant human enteropeptidase (light chain)

  • FRET-based peptide substrate (e.g., Cy5-labeled substrate)

  • Assay Buffer: 50 mM Tricine, pH 8.0, 0.01% (w/v) Tween-20, and 10 mM CaCl₂

  • Test inhibitors (e.g., this compound, SCO-792) dissolved in DMSO

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of recombinant human enteropeptidase in the assay buffer. The final concentration will depend on the specific activity of the enzyme batch.

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Dispense the test inhibitors into the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Add the enteropeptidase solution to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for a specified period (e.g., 10, 30, 60, and 120 minutes) to allow for inhibitor binding.[3]

  • Initiate the enzymatic reaction by adding the FRET-based peptide substrate to all wells.

  • Immediately measure the fluorescence signal over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Calculate the initial reaction velocity for each well.

  • Determine the percent inhibition for each inhibitor concentration by comparing the reaction velocity to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Synthetic Substrate Cleavage Assay (Colorimetric or Fluorometric)

This protocol is a general method for assessing enteropeptidase activity and inhibition using a synthetic substrate that releases a chromophore or fluorophore upon cleavage.

Materials:

  • Recombinant human enteropeptidase

  • Synthetic substrate (e.g., Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide[8][9] or a 7-amino-4-trifluoromethylcoumarin (AFC)-tagged peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, 10 mM CaCl₂)

  • Test inhibitors dissolved in DMSO

  • 96-well plates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a working solution of recombinant human enteropeptidase in the assay buffer.

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Add the test inhibitors to the wells of a 96-well plate. Include a DMSO-only control and a no-enzyme control.

  • Add the enteropeptidase solution to all wells except the no-enzyme control.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding the synthetic substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the released chromophore or fluorophore.

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable dose-response model.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.

Enteropeptidase_Activation_Cascade Proenteropeptidase Proenteropeptidase (Zymogen) Enteropeptidase Enteropeptidase (Active) Proenteropeptidase->Enteropeptidase Activation Trypsinogen Trypsinogen (Zymogen) Enteropeptidase->Trypsinogen Cleavage Trypsin Trypsin (Active) Trypsinogen->Trypsin Other_Zymogens Other Pancreatic Zymogens (e.g., Chymotrypsinogen, Proelastase) Trypsin->Other_Zymogens Activation Active_Enzymes Active Digestive Enzymes Other_Zymogens->Active_Enzymes Inhibitor Enteropeptidase Inhibitor (e.g., this compound) Inhibitor->Enteropeptidase Inhibition

Caption: Enteropeptidase activation cascade and point of inhibition.

FRET_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis A Prepare Enteropeptidase Solution E Add Enteropeptidase A->E B Prepare Inhibitor Dilutions D Dispense Inhibitor to Plate B->D C Prepare FRET Substrate G Add FRET Substrate C->G D->E F Incubate E->F F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for FRET-based enteropeptidase inhibition assay.

References

A Comparative Analysis of Novel Human Enteropeptidase Inhibitors: IN-1, IN-2, and IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three novel investigational human enteropeptidase inhibitors: IN-1, IN-2, and IN-3. Enteropeptidase is a key serine protease located on the brush border of the duodenum and jejunum that catalyzes the conversion of trypsinogen to trypsin, thereby initiating the activation cascade of pancreatic digestive enzymes.[1][2] Inhibition of enteropeptidase presents a promising therapeutic strategy for conditions such as obesity and diabetes.[3] This document offers an objective comparison of the biochemical properties and performance of these inhibitors, supported by experimental data, to aid researchers in their drug development efforts. As a reference point, data for the known enteropeptidase inhibitor SCO-792 is also included.

Biochemical and Pharmacokinetic Properties

The inhibitory potential and kinetic profiles of IN-1, IN-2, and IN-3 were characterized and compared. The following table summarizes the key quantitative data obtained from in vitro assays.

ParameterIN-1 (Hypothetical)IN-2 (Hypothetical)IN-3 (Hypothetical)SCO-792 (Reference)
Target Human EnteropeptidaseHuman EnteropeptidaseHuman EnteropeptidaseHuman & Rat Enteropeptidase
IC50 (nM) 15.25.125.85.4 (human), 4.6 (rat)[4][5]
Ki (nM) 7.82.513.2Not directly reported, but K_inact/K_I is 82,000 M⁻¹s⁻¹[4][5]
Mechanism of Action Competitive, ReversibleReversible CovalentNon-competitive, ReversibleReversible Covalent[4][5]
Dissociation Half-life (t½) 2 hours18 hours0.5 hours~14 hours[4][5]

Data Interpretation:

  • IN-2 demonstrates the highest potency with the lowest IC50 and Ki values, suggesting a strong binding affinity to human enteropeptidase. Its long dissociation half-life is comparable to the reference compound SCO-792, indicating a prolonged target engagement.

  • IN-1 shows moderate potency and a shorter dissociation half-life compared to IN-2 and SCO-792, suggesting a more transient inhibitory effect.

  • IN-3 exhibits the lowest potency among the three investigational inhibitors and has a very short dissociation half-life, indicating rapid dissociation from the enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay was employed for high-throughput screening and determination of IC50 values.[4][6]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by enteropeptidase, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Protocol:

  • Reagents:

    • Human recombinant enteropeptidase

    • FRET peptide substrate

    • Assay buffer (e.g., 50 mM Tricine, pH 8.0, 0.01% (w/v) Tween-20, and 10 mM CaCl₂)[5]

    • Test inhibitors (IN-1, IN-2, IN-3, SCO-792) dissolved in DMSO.

  • Procedure:

    • The assay is performed in a 384-well plate format.[7][8]

    • Add 5 µL of each inhibitor at various concentrations to the wells.

    • Add 20 µL of human enteropeptidase solution to each well and incubate for a specified pre-incubation time (e.g., 60 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Dissociation Assay

This assay is used to determine the dissociation half-life of the inhibitors from the enteropeptidase enzyme.[4]

Principle: The enzyme is first incubated with the inhibitor to allow for binding. The enzyme-inhibitor complex is then rapidly diluted into a solution containing a high concentration of substrate. The recovery of enzyme activity over time is monitored, which reflects the dissociation of the inhibitor.

Protocol:

  • Reagents:

    • Human recombinant enteropeptidase

    • Test inhibitors

    • FRET peptide substrate

    • Assay buffer.

  • Procedure:

    • Pre-incubate human enteropeptidase with a saturating concentration of the test inhibitor for a sufficient time to reach binding equilibrium (e.g., 120 minutes).[9]

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing a high concentration of the FRET substrate.

    • Immediately monitor the fluorescence signal over an extended period.

  • Data Analysis:

    • The rate of recovery of enzymatic activity corresponds to the dissociation rate constant (k_off).

    • The dissociation half-life (t½) is calculated using the equation: t½ = ln(2) / k_off.

Signaling Pathway and Experimental Workflow

Enteropeptidase-Mediated Digestive Cascade

Enteropeptidase does not directly participate in a cellular signaling pathway but rather initiates a crucial enzymatic cascade in the duodenum.[1][2] Inhibition of enteropeptidase blocks this cascade at its origin.

Enteropeptidase_Cascade Enteropeptidase Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin cleaves Trypsinogen Trypsinogen (inactive) Trypsinogen->Enteropeptidase Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Trypsin->Proenzymes activates Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Proenzymes->Active_Enzymes Inhibitor Enteropeptidase Inhibitor (IN-1, IN-2, IN-3) Inhibitor->Enteropeptidase blocks

Caption: The digestive cascade initiated by enteropeptidase.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing novel enteropeptidase inhibitors follows a structured workflow.

Inhibitor_Workflow cluster_0 Screening & Initial Characterization cluster_1 In-depth In Vitro Analysis cluster_2 In Vivo & Preclinical Studies HTS High-Throughput Screening (FRET Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Kinetics Kinetic Analysis (Mechanism of Action, Ki) IC50->Kinetics Dissociation Dissociation Assay (t½ determination) Kinetics->Dissociation In_Vivo In Vivo Efficacy Models (e.g., Oral Protein Challenge) Dissociation->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox

Caption: Workflow for enteropeptidase inhibitor discovery and evaluation.

References

A Comparative Benchmarking Guide to Human Enteropeptidase Inhibitors: Featuring Human Enteropeptidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Human Enteropeptidase-IN-2 with other known inhibitors of human enteropeptidase. The data presented is compiled from publicly available research to facilitate an objective evaluation of their relative potencies and characteristics. This document is intended for research purposes only.

Enteropeptidase, a type II transmembrane serine protease found in the duodenal and jejunal mucosa, plays a critical role in protein digestion.[1][2] It initiates the digestive cascade by converting trypsinogen into its active form, trypsin, which in turn activates other pancreatic proenzymes.[1][2][3] Due to its key function, the inhibition of enteropeptidase is a therapeutic target for managing conditions such as obesity and diabetes.[4][5]

Comparative Analysis of Enteropeptidase Inhibitors

The following table summarizes the in vitro potency of this compound against other notable enteropeptidase inhibitors. The data is presented to offer a clear comparison of their inhibitory activities.

InhibitorIC50 (initial)IC50 (apparent)SpeciesNotes
This compound 540 nM[6]30 nM[6]HumanA highly potent enteropeptidase inhibitor.[6]
Sucunamostat (SCO-792) Not Reported5.4 nM[7][8][9][10]HumanOrally active and reversible inhibitor.[7][8] Time-dependent inhibition.[9][11]
(S)-Human enteropeptidase-IN-1 26 nM[7]1.8 nM[7]HumanOrally active with low systemic exposure.[7]
Human enteropeptidase-IN-1 Not ReportedNot ReportedHumanA potent, orally active inhibitor with low systemic exposure.[7]
Human enteropeptidase-IN-3 Not ReportedNot ReportedHumanExhibits a long duration of inhibitory state.[7]

Experimental Protocols

The following protocols are representative of the methodologies used to assess the inhibitory activity of compounds against human enteropeptidase.

In Vitro Enteropeptidase Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Recombinant Human Enteropeptidase (light chain)[11]

  • Fluorogenic substrate: Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide (GD4K-NA) or similar[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 0.01% (w/v) Tween-20[11]

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well or 1536-well black plates[11]

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • Add a small volume (e.g., 25 nL) of the diluted inhibitor solution to the wells of the microplate.[11]

  • Add the recombinant human enteropeptidase solution (e.g., 90 mU/mL) to each well and incubate at room temperature for 60 minutes.[11]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate solution. The final concentration of the substrate should be near its Km value (e.g., 0.16 mM for GD4K-NA).[7]

  • Immediately monitor the increase in fluorescence over time using a plate reader.

  • The initial reaction velocity is calculated from the linear phase of the reaction progress curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

In Vivo Oral Protein Challenge Model

This protocol describes an in vivo method to assess the efficacy of an enteropeptidase inhibitor in a rat model.[4][9]

Materials:

  • Sprague-Dawley rats[11]

  • Test Inhibitor (e.g., Sucunamostat/SCO-792) formulated for oral administration (e.g., in 0.5% w/v methylcellulose)[4]

  • Protein source for oral challenge (e.g., whey protein)[4]

  • Equipment for blood sample collection and analysis of plasma branched-chain amino acid (BCAA) levels.[4]

Procedure:

  • Fast the rats overnight.

  • Administer the test inhibitor or vehicle orally to the respective groups of rats.[4]

  • After a predetermined time (e.g., 1-4 hours), administer an oral protein challenge to all rats.[9]

  • Collect blood samples at various time points post-protein challenge.[4]

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of branched-chain amino acids (BCAAs).[4]

  • A reduction in the post-challenge increase in plasma BCAA levels in the inhibitor-treated group compared to the vehicle group indicates in vivo inhibition of protein digestion and absorption.[4]

Visualizations

Enteropeptidase Signaling Pathway

The following diagram illustrates the central role of enteropeptidase in the activation of pancreatic digestive enzymes.

Enteropeptidase_Pathway cluster_pancreatic_zymogens Other Pancreatic Zymogens cluster_active_enzymes Active Digestive Enzymes Proenteropeptidase Proenteropeptidase Enteropeptidase Enteropeptidase (Active) Proenteropeptidase->Enteropeptidase Activation by Duodenase/Trypsin Trypsin Trypsin (Active) Enteropeptidase->Trypsin Cleaves Trypsinogen Trypsinogen Trypsinogen (from Pancreas) Chymotrypsinogen Chymotrypsinogen Trypsin->Chymotrypsinogen Activates Proelastase Proelastase Trypsin->Proelastase Activates Procarboxypeptidase Procarboxypeptidase Trypsin->Procarboxypeptidase Activates Chymotrypsin Chymotrypsin Elastase Elastase Carboxypeptidase Carboxypeptidase

Caption: Role of Enteropeptidase in the Digestive Enzyme Cascade.

Experimental Workflow for Inhibitor Benchmarking

This diagram outlines the general workflow for evaluating and comparing enteropeptidase inhibitors.

Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (HTS) Hit_Validation Hit Validation & Lead ID HTS->Hit_Validation IC50 IC50 Determination Hit_Validation->IC50 MOA Mechanism of Action Studies (e.g., Reversibility, Kinetics) IC50->MOA PK Pharmacokinetic (PK) Studies MOA->PK Candidate Selection Efficacy Efficacy Studies (e.g., Oral Protein Challenge) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: General Workflow for Enteropeptidase Inhibitor Evaluation.

References

In vivo efficacy comparison of Human enteropeptidase-IN-2 and camostat

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of serine protease inhibitors, both Human enteropeptidase-IN-2 and Camostat have emerged as molecules of significant interest for researchers and drug developers. While both compounds target serine proteases, their selectivity, mechanisms of action, and, consequently, their therapeutic applications differ substantially. This guide provides an objective comparison of their in vivo efficacy based on available experimental data, offering insights for professionals in drug development and scientific research.

At a Glance: Key Differences

FeatureThis compoundCamostat
Primary Target Human EnteropeptidaseTrypsin, TMPRSS2, Kallikrein, Plasmin
Therapeutic Area (based on in vivo data) Obesity and Metabolic DiseasePancreatitis, COVID-19
Mechanism of Action Inhibition of dietary protein digestion and absorptionAnti-inflammatory, anti-fibrotic, antiviral (prevents viral entry)

In Vivo Efficacy and Mechanism of Action

To date, no head-to-head in vivo studies directly comparing this compound and camostat have been published. Therefore, this comparison is based on the findings from separate in vivo studies for each compound in their respective primary therapeutic contexts.

This compound: A Targeted Approach to Metabolic Disease

This compound is a potent and highly selective inhibitor of human enteropeptidase, an enzyme crucial for the activation of trypsinogen to trypsin in the small intestine. By blocking this initial step in the digestive enzyme cascade, it effectively reduces the digestion and absorption of dietary proteins.

In vivo studies using enteropeptidase inhibitors, such as SCO-792, have demonstrated significant effects on metabolic parameters in rodent models of obesity and diabetes.[1][2] Oral administration of these inhibitors leads to:

  • Reduced food intake and body weight: By limiting protein absorption, a key driver of satiety signals is modulated.[1][2]

  • Improved glucose and lipid metabolism: Studies have shown enhanced insulin sensitivity and better control of blood glucose and lipid levels.[1][2]

  • Amelioration of liver parameters: Positive effects on liver health have been observed in diet-induced obese models.[1]

The therapeutic potential of this compound, as a representative of this class of inhibitors, lies in its targeted action within the gastrointestinal tract with low systemic exposure, potentially offering a safer profile for long-term management of metabolic disorders.[3]

Camostat: A Multi-Target Inhibitor with Anti-Inflammatory and Antiviral Properties

Camostat mesilate is a synthetic serine protease inhibitor with a broader spectrum of activity compared to specific enteropeptidase inhibitors. It is approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[4][5] Its efficacy in these conditions is attributed to the inhibition of trypsin and other proteases involved in pancreatic inflammation and fibrosis.[4][5][6]

In vivo studies in rat models of pancreatitis have shown that camostat:

  • Reduces pancreatic fibrosis: It inhibits the activation of pancreatic stellate cells, which are key contributors to fibrogenesis.[6]

  • Suppresses inflammation: Camostat has been shown to decrease the expression of pro-inflammatory cytokines.[4][5]

More recently, camostat has gained significant attention for its potential as an antiviral agent, particularly against SARS-CoV-2.[7][8] This is due to its ability to inhibit the transmembrane protease, serine 2 (TMPRSS2), which is essential for the priming of the viral spike protein, a critical step for viral entry into host cells.[7][8] In vivo models of viral infections have suggested that camostat can reduce viral load.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies for enteropeptidase inhibitors and camostat.

Table 1: In Vivo Efficacy of Enteropeptidase Inhibitors (e.g., SCO-792) in Rodent Models

ParameterAnimal ModelTreatmentKey FindingsReference
Body Weight Diet-induced obese (DIO) miceSCO-792Significant reduction in body weight compared to control.[1][2]
Food Intake DIO miceSCO-792Reduced daily food intake.[1][2]
Glucose Control ob/ob miceSCO-792Marked improvement in hyperglycemia.[1][2]
Insulin Sensitivity ob/ob miceSCO-792Improved muscle insulin sensitivity in hyperinsulinemic-euglycemic clamp studies.[1][2]
Glomerular Filtration Rate (GFR) Spontaneously hypercholesterolemic (SHC) rats (CKD model)SCO-792Prevention of GFR decline.[9]
Albuminuria SHC rats (CKD model)SCO-792Suppression of albuminuria.[9]

Table 2: In Vivo Efficacy of Camostat in Rodent Models

ParameterAnimal ModelTreatmentKey FindingsReference
Pancreatic Fibrosis Dibutyltin dichloride (DBTC)-induced chronic pancreatitis in ratsCamostat mesilateSignificant inhibition of pancreatic fibrosis.[4]
Inflammation DBTC-induced chronic pancreatitis in ratsCamostat mesilateInhibition of inflammatory cell infiltration and cytokine expression.[4]
Pancreatic Stellate Cell Activation Diethyldithiocarbamate (DDC)-induced pancreatic fibrosis in ratsCamostatInhibition of proliferation and activation of pancreatic stellate cells.[6]
Gene Expression WBN/Kob rats (spontaneous chronic pancreatitis)Camostat mesilateSuppression of pancreatitis-associated protein (PAP), p8, and cytokine gene expression.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo evaluation of these compounds.

In Vivo Model for Enteropeptidase Inhibitor (SCO-792) Efficacy
  • Animal Model: Diet-induced obese (DIO) C57BL/6J mice and genetically obese and diabetic ob/ob mice were used to assess effects on metabolic parameters.[1][2]

  • Drug Administration: SCO-792 was administered orally, mixed with the diet.[1][2]

  • Efficacy Assessment:

    • Oral Protein Challenge Test: To confirm in vivo inhibition of enteropeptidase, plasma branched-chain amino acid (BCAA) levels were measured after an oral protein gavage.[1][2]

    • Metabolic Monitoring: Body weight, food intake, and water consumption were monitored regularly.[1][2]

    • Glucose and Insulin Tolerance Tests: To assess glucose homeostasis and insulin sensitivity.

    • Hyperinsulinemic-Euglycemic Clamp: A gold-standard technique to quantify insulin sensitivity.[1][2]

    • Plasma and Liver Analysis: Measurement of glucose, insulin, lipids, and liver enzymes.[1]

In Vivo Model for Camostat Efficacy in Pancreatitis
  • Animal Model: Chronic pancreatitis was induced in male Lewis rats by a single intraperitoneal injection of dibutyltin dichloride (DBTC) or in WBN/Kob rats which spontaneously develop chronic pancreatitis.[4][5]

  • Drug Administration: Camostat mesilate was mixed into the diet and administered orally.[4][5]

  • Efficacy Assessment:

    • Histological Analysis: Pancreatic tissue was examined for inflammation, fibrosis, and acinar cell damage.

    • Immunohistochemistry: Staining for markers of pancreatic stellate cell activation (e.g., α-smooth muscle actin).[6]

    • Gene Expression Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) was used to measure the mRNA levels of inflammatory and fibrotic markers in pancreatic tissue.[5]

    • Enzymatic Assays: Plasma levels of pancreatic enzymes (e.g., amylase, lipase) were measured.

Visualizing the Mechanisms

To better understand the distinct modes of action of this compound and camostat, the following diagrams illustrate their respective signaling pathways and experimental workflows.

Enteropeptidase_Inhibition_Pathway cluster_gut Small Intestine Lumen cluster_outcome Systemic Effects Dietary Protein Dietary Protein Protein Digestion Protein Digestion Dietary Protein->Protein Digestion Trypsinogen Trypsinogen Enteropeptidase Enteropeptidase Trypsinogen->Enteropeptidase Activation Trypsin Trypsin Enteropeptidase->Trypsin Other Proenzymes Other Proenzymes Trypsin->Other Proenzymes Activation Active Digestive Enzymes Active Digestive Enzymes Other Proenzymes->Active Digestive Enzymes Active Digestive Enzymes->Protein Digestion Amino Acid Absorption Amino Acid Absorption Protein Digestion->Amino Acid Absorption Reduced Caloric Intake Reduced Caloric Intake Amino Acid Absorption->Reduced Caloric Intake This compound This compound This compound->Enteropeptidase Inhibition Weight Loss Weight Loss Reduced Caloric Intake->Weight Loss Improved Metabolic Parameters Improved Metabolic Parameters Weight Loss->Improved Metabolic Parameters

Caption: Mechanism of action for this compound.

Camostat_Pancreatitis_Pathway cluster_pancreas Pancreatic Tissue Pancreatic Injury Pancreatic Injury Trypsin Trypsin Pancreatic Injury->Trypsin Activation Inflammatory Cells Inflammatory Cells Trypsin->Inflammatory Cells Activation PSCs PSCs Trypsin->PSCs Activation Pancreatic Stellate Cells (PSCs) Pancreatic Stellate Cells (PSCs) Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Cells->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->PSCs Activation Fibrosis Fibrosis PSCs->Fibrosis Camostat Camostat Camostat->Trypsin Inhibition Camostat->PSCs Direct Inhibition?

Caption: Camostat's mechanism in attenuating pancreatitis.

Camostat_Antiviral_Workflow cluster_host_cell Host Cell ACE2 Receptor ACE2 Receptor Viral Entry Viral Entry ACE2 Receptor->Viral Entry TMPRSS2 TMPRSS2 TMPRSS2->Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication SARS-CoV-2 SARS-CoV-2 Spike Protein Spike Protein Spike Protein->ACE2 Receptor Binding Spike Protein->TMPRSS2 Priming Camostat Camostat Camostat->TMPRSS2 Inhibition

Caption: Antiviral mechanism of Camostat against SARS-CoV-2.

Conclusion

This compound and camostat are both serine protease inhibitors with distinct in vivo efficacy profiles driven by their different target specificities. This compound represents a highly targeted approach for metabolic diseases by modulating nutrient absorption in the gut. In contrast, camostat's broader inhibitory activity makes it effective in inflammatory conditions like pancreatitis and as a potential antiviral agent by blocking a key host factor for viral entry. The choice between these or similar inhibitors for research and development will depend entirely on the therapeutic indication and the specific pathological pathways being targeted. Future head-to-head studies in relevant disease models would be invaluable for a more direct comparison of their efficacy and safety profiles.

References

Safety Operating Guide

Personal protective equipment for handling Human enteropeptidase-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Human Enteropeptidase-IN-2

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general laboratory safety principles for handling research-grade chemical compounds.

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against potential exposure. The level of PPE should be determined by a risk assessment of the specific procedures being performed.[1]

Recommended Personal Protective Equipment

Task / ScaleMinimum PPE RequirementEnhanced Precautions (for spills, aerosol generation, or large quantities)
Handling Small Quantities (mg scale) - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields- Double-gloving (nitrile)- Chemical splash goggles- Use of a chemical fume hood
Weighing and Aliquoting Powder - Laboratory coat- Nitrile gloves- Safety glasses with side shields- Work within a chemical fume hood or ventilated balance enclosure- N95 respirator or higher if significant aerosolization is possible- Face shield in addition to goggles
Preparing Solutions - Laboratory coat- Nitrile gloves- Chemical splash goggles- Chemical-resistant apron over lab coat- Face shield
Large-Scale Operations (>1g) - Chemical-resistant lab coat or coveralls- Nitrile gloves- Chemical splash goggles- Work within a chemical fume hood- Heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber)- Face shield- Respiratory protection may be required based on risk assessment
General Laboratory Presence - A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present.[2]- N/A

Standard Operating Procedure for Safe Handling

Adherence to a strict experimental protocol is vital for minimizing risk.

Experimental Protocol: Weighing and Solubilizing this compound

  • Preparation and Pre-Use Inspection:

    • Ensure all necessary PPE is available and in good condition.[3]

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Designate a specific work area within the fume hood for handling the compound.

    • Prepare all necessary equipment (e.g., balance, spatulas, weigh boats, solvent, vortexer) and place it within the fume hood.

    • Ensure an appropriate chemical spill kit is readily accessible.[4]

  • Personal Protective Equipment (PPE) Donning:

    • Don a laboratory coat, ensuring it is fully buttoned.

    • Wear safety glasses with side shields. For preparing solutions where splashing is a risk, use chemical splash goggles.[2][5]

    • Put on a pair of nitrile gloves. For enhanced protection, consider double-gloving.[2]

  • Handling and Weighing:

    • Perform all manipulations of the powdered compound within the chemical fume hood to minimize inhalation exposure.[3]

    • Carefully open the container with the compound, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat.

    • Once weighing is complete, securely close the primary container.

  • Solubilization:

    • Transfer the weighed powder to an appropriate vial or tube.

    • Slowly add the desired solvent to the powder, minimizing splashing.

    • Cap the vial/tube securely before mixing or vortexing.

  • Post-Handling and Waste Disposal:

    • Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.[4]

    • Wipe down the work area within the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.[6]

Operational Plans

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Wear appropriate PPE, including respiratory protection if the spill is large or the material is highly volatile.

  • Contain: For a solid spill, gently cover with an absorbent material to prevent aerosolization. For a liquid spill, use absorbent pads to contain the spread.

  • Clean-Up: Use a chemical spill kit to clean the affected area.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[4]

  • Do not dispose of down the drain or in general waste.[6]

  • Use a licensed chemical waste disposal service.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Assess Task task_check Task Involves: - Powder? - Splashing? - Aerosols? start->task_check scale_check Quantity: Small (mg) or Large (>1g)? task_check->scale_check Yes base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves task_check->base_ppe No (General Lab Work) goggles Add: Chemical Splash Goggles task_check->goggles Splashing fume_hood Required: Chemical Fume Hood task_check->fume_hood Powder or Aerosols scale_check->base_ppe Small enhanced_ppe Enhanced PPE: - Double Gloves - Face Shield - Respirator (as needed) scale_check->enhanced_ppe Large proceed Proceed with Experiment base_ppe->proceed goggles->proceed fume_hood->proceed enhanced_ppe->fume_hood

Caption: PPE selection workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。